2-Bromo-5-methoxybenzyl bromide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(bromomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURVUTUZSUEIGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393317 | |
| Record name | 2-Bromo-5-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19614-12-1 | |
| Record name | 2-Bromo-5-methoxybenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19614-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-methoxybenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-5-METHOXYBENZYL BROMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-methoxybenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzyl bromide is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic bromide and a bromine-substituted aromatic ring, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic data to support its effective use in research and development.
Core Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 19614-12-1 | [1][2] |
| Molecular Formula | C₈H₈Br₂O | [1][2] |
| Molecular Weight | 279.96 g/mol | [1][2] |
| Appearance | White to cream or pale brown crystalline powder or solid | [3] |
| Melting Point | 90-94 °C (lit.) | [2][4] |
| Boiling Point | 299.6 ± 25.0 °C (Predicted) | [4] |
| Solubility | Soluble in hot methanol. Slightly soluble in water. | [4] |
| Density | 1.759 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 120.3 °C | [1] |
| Storage Temperature | Keep in a dark place, sealed in dry, room temperature. | [4] |
Synthesis and Purification
While several synthetic routes to substituted benzyl bromides exist, a common method for the preparation of this compound involves the bromination of a suitable precursor.
Experimental Protocol: One-Pot Synthesis from 3-Methylanisole
A patented one-pot process describes the synthesis of this compound starting from 3-methylanisole.[5] This method involves two sequential bromination steps.
Reaction Scheme:
Caption: One-pot synthesis of this compound.
Materials:
-
3-Methylanisole
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) or other radical initiator
-
A suitable organic solvent (e.g., cyclohexane for the first step)
-
A polar solvent (e.g., tetrahydrofuran)
-
Water
-
Ethyl acetate
-
5% Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Heptane or hexane for recrystallization
Procedure:
-
Benzylic Bromination: A suspension of 3-methylanisole, N-bromosuccinimide, and a catalytic amount of AIBN in a non-polar solvent like cyclohexane is heated to reflux to initiate the radical bromination of the methyl group.[5]
-
Aromatic Bromination: After cooling the reaction mixture, a polar solvent such as tetrahydrofuran and an additional portion of N-bromosuccinimide are added. The reaction is stirred to effect the bromination of the aromatic ring.[5]
-
Work-up: The reaction mixture is then worked up by adding ethyl acetate and water. The organic layer is separated and washed sequentially with 5% aqueous sodium thiosulfate, water, and brine.[5]
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a solvent such as heptane or hexane to yield colorless crystals.[5]
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the confirmation of the structure and purity of this compound. While specific, high-resolution spectra are not widely published, the expected spectral features can be predicted based on the molecular structure and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.4 - 7.0 | m | 3H | Ar-H |
| ~ 4.5 | s | 2H | -CH₂Br |
| ~ 3.8 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants for the aromatic protons will depend on the solvent and the resolution of the instrument. The aromatic region is expected to show a complex splitting pattern due to the substitution pattern.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 159 | C -OCH₃ |
| ~ 135 - 115 | Aromatic C -H & C -Br |
| ~ 115 | Aromatic C -Br |
| ~ 56 | -OC H₃ |
| ~ 32 | -C H₂Br |
Note: These are approximate chemical shifts and can vary depending on the experimental conditions.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule. An ATR-IR spectrum is available on PubChem.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~ 1600, ~1480 | Medium | C=C stretching (aromatic ring) |
| ~ 1250 | Strong | C-O-C asymmetric stretching (aryl ether) |
| ~ 1030 | Strong | C-O-C symmetric stretching (aryl ether) |
| ~ 1220 | Medium | CH₂ scissoring |
| ~ 680 | Strong | C-Br stretching (benzylic and aromatic) |
Reactivity and Applications in Synthesis
This compound is a valuable reagent in organic synthesis due to the differential reactivity of its two bromine atoms. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the aryl bromide.
Nucleophilic Substitution Reactions
The benzylic bromide readily undergoes Sₙ2 reactions with a variety of nucleophiles, including amines, phenols, and carbanions. This makes it an excellent reagent for introducing the 2-bromo-5-methoxybenzyl group into a target molecule.
General Experimental Protocol for N-Alkylation:
-
Dissolve the primary or secondary amine in a suitable solvent such as acetonitrile or DMF.
-
Add a base, for example, potassium carbonate or triethylamine, to neutralize the HBr formed during the reaction.
-
Add a solution of this compound in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up typically involves filtering off any inorganic salts and removing the solvent. The crude product can then be purified by chromatography or recrystallization.
Wittig Reaction
The benzylic bromide can be converted into the corresponding phosphonium salt by reaction with triphenylphosphine. Subsequent deprotonation with a strong base yields a Wittig reagent, which can then be used to convert aldehydes and ketones into alkenes.[1]
Reaction Workflow:
Caption: Workflow for the Wittig reaction using this compound.
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling.
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]
-
Precautionary Statements: P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. Work in a well-ventilated area, preferably in a fume hood.[2]
-
Storage: Store in a cool, dry, dark place in a tightly sealed container.[4]
Conclusion
This compound is a key synthetic intermediate with well-defined chemical and physical properties. Its reactivity, particularly the susceptibility of the benzylic bromide to nucleophilic attack, makes it a valuable tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its safe and effective application in research and drug development.
References
- 1. This compound | 19614-12-1 | FB12531 [biosynth.com]
- 2. This compound 97 19614-12-1 [sigmaaldrich.com]
- 3. H64963.14 [thermofisher.com]
- 4. This compound 97 CAS#: 19614-12-1 [amp.chemicalbook.com]
- 5. WO1998051653A1 - Process for producing this compound - Google Patents [patents.google.com]
- 6. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Bromo-5-methoxybenzyl bromide
CAS Number: 19614-12-1
This technical guide provides a comprehensive overview of 2-Bromo-5-methoxybenzyl bromide, a significant reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical and physical properties, safety information, synthesis protocols, and key applications, presenting data in a clear and accessible format.
Chemical and Physical Properties
This compound, also known as 4-Bromo-3-(bromomethyl)anisole, is a disubstituted aromatic compound.[1][2][3] Its chemical structure features a benzene ring substituted with a bromo group, a methoxy group, and a bromomethyl group. This combination of functional groups makes it a versatile building block in organic chemistry.
The key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₈Br₂O | [2][4][5] |
| Molecular Weight | 279.96 g/mol | [2][4] |
| Appearance | White to light yellow or pale brown crystalline powder/solid | [1][3][5] |
| Melting Point | 90-94 °C | [3][6][7] |
| Boiling Point | 299.6 °C at 760 mmHg | [3][4] |
| Flash Point | 120.3 °C | [3][4] |
| Solubility | Soluble in hot methanol; Slightly soluble in water | [3][7] |
| SMILES String | COc1ccc(Br)c(CBr)c1 | [5][6] |
| InChI Key | MURVUTUZSUEIGI-UHFFFAOYSA-N | [5][6] |
| Density | 1.759 g/cm³ | [3] |
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling to ensure laboratory safety.[6] It can cause severe skin burns and eye damage.[2] Adherence to appropriate safety protocols is mandatory when working with this compound.
| Safety Information | Details | References |
| Pictogram | GHS05 (Corrosion) | [6] |
| Signal Word | Danger | [6] |
| Hazard Statement | H314: Causes severe skin burns and eye damage | [2][6] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [6] |
| Hazard Classification | Skin Corrosion 1B, Eye Damage 1 | [2][6] |
| Storage Class | 8A - Combustible corrosive hazardous materials | [6] |
| Recommended PPE | Eyeshields, faceshields, gloves, Type P3 (EN 143) respirator cartridges | [6] |
Synthesis Protocols
The synthesis of this compound typically involves the bromination of a substituted toluene derivative. A common laboratory-scale procedure is detailed below.
Experimental Protocol: Synthesis from 2-Bromo-5-methoxytoluene [7]
Objective: To synthesize this compound via radical bromination of 2-bromo-5-methoxytoluene.
Materials:
-
2-bromo-5-methoxytoluene (0.050 mol)
-
N-bromosuccinimide (NBS) (0.055 mol)
-
Azobisisobutyronitrile (AIBN) (0.001 mol, as initiator)
-
Carbon tetrachloride (CCl₄) (125 mL)
-
Hexane
-
Ethyl acetate
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-methoxytoluene and N-bromosuccinimide (NBS) in carbon tetrachloride.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
-
Stir the reaction mixture at 80 °C for 18 hours.
-
After the reaction is complete, cool the mixture and dilute it with hexane.
-
Filter the mixture through a pad of diatomaceous earth to remove insoluble by-products (succinimide).
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Wash the resulting residue with ethyl acetate to yield the final product, this compound.
A patent also describes a one-pot reaction process starting from 3-methylanisole, which first undergoes bromination to form 3-methoxybenzyl bromide, followed by a second bromination step without isolation of the intermediate.[8]
Caption: Workflow for the synthesis of this compound.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of various complex organic molecules and biologically active compounds. Its utility stems from the reactivity of the benzylic bromide, which is an excellent electrophile for nucleophilic substitution reactions.
Key applications include:
-
Synthesis of Heterocycles: It is used as a reactant partner for synthesizing biologically relevant heterocycles, such as 2-pyridones.[4]
-
Precursor for Polycyclic Sultams: The compound is utilized to prepare precursors necessary for the synthesis of pentacyclic sultams, often through palladium-catalyzed intramolecular cyclization reactions.[6]
-
Synthesis of Coumarin Derivatives: It is employed in the synthesis of 3-(benzylamino)coumarins.[6]
-
Alkylation Agent: It can be used to synthesize compounds like 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one.[6]
-
Formation of Tribenzylated Products: The reagent is also used in the preparation of 1,3,5-tribenzylated products.[6]
The versatility of this reagent is highlighted in numerous peer-reviewed papers, particularly in the context of palladium-catalyzed reactions for constructing complex molecular architectures.[6]
Caption: Key synthetic applications of this compound.
References
- 1. This compound | 19614-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 19614-12-1 | FB12531 [biosynth.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 2-溴-5-甲氧基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound 97 | 19614-12-1 [chemicalbook.com]
- 8. WO1998051653A1 - Process for producing this compound - Google Patents [patents.google.com]
Spectroscopic Profile of 2-Bromo-5-methoxybenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the compound 2-Bromo-5-methoxybenzyl bromide. Detailed experimental protocols for obtaining this data are also presented, along with a logical workflow for the spectroscopic characterization of such compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development.
Predicted Spectral Data Summary
Due to the limited availability of experimentally-derived public data, the following tables summarize the predicted spectral characteristics of this compound based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~7.45 | d | 1H | Ar-H |
| ~6.90 | d | 1H | Ar-H |
| ~6.75 | dd | 1H | Ar-H |
| ~4.60 | s | 2H | -CH₂Br |
| ~3.80 | s | 3H | -OCH₃ |
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | Ar-C-OCH₃ |
| ~138.0 | Ar-C-CH₂Br |
| ~133.0 | Ar-CH |
| ~118.0 | Ar-C-Br |
| ~116.0 | Ar-CH |
| ~115.0 | Ar-CH |
| ~55.5 | -OCH₃ |
| ~32.0 | -CH₂Br |
Solvent: CDCl₃
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Strong | C=C stretch (aromatic ring) |
| 1250-1200 | Strong | C-O-C stretch (asymmetric) |
| 1050-1000 | Strong | C-O-C stretch (symmetric) |
| 700-600 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance (%) | Assignment |
| 278, 280, 282 | Varies (Isotopic Pattern) | [M]⁺ (Molecular Ion) |
| 199, 201 | High | [M-Br]⁺ |
| 120 | Moderate | [M-Br-Br]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the solvent or internal standard signal.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Identify the peak positions in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
Identify the wavenumbers of the major absorption bands.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
-
Instrument Setup (Electron Ionization - EI):
-
Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or a gas chromatography inlet can be used.
-
Set the ionization energy, typically 70 eV for EI.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Processing:
-
Identify the molecular ion peak.
-
Analyze the isotopic pattern of the molecular ion and major fragment ions, which will be characteristic for a compound containing two bromine atoms.
-
Identify the m/z values of significant fragment ions to aid in structural elucidation.
-
Spectroscopic Characterization Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the Safe Handling of 2-Bromo-5-methoxybenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromo-5-methoxybenzyl bromide (CAS No: 19614-12-1), a corrosive solid that requires stringent safety protocols. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its corrosive nature. It can cause severe skin burns and eye damage. The material is also suspected to be a lachrymator, causing irritation and tearing of the eyes.
Table 1: Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
| Corrosive to Metals | - | - | - | H290: May be corrosive to metals. |
Toxicological Properties
Benzyl bromides are known to be toxic by inhalation and skin absorption.[1][2] They are lachrymators and can cause severe irritation to the skin, eyes, and respiratory tract.[1][3]
Mechanism of Toxicity
As a benzyl bromide derivative, this compound is a potential alkylating agent. Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, such as DNA.[4][5][6][7][8] This can lead to DNA damage, mutagenesis, and cytotoxicity.[4][7] The primary hazard of this compound is its acute corrosive effect on tissues upon contact.
References
- 1. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 4. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 6. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 8. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]
Stability and Storage of 2-Bromo-5-methoxybenzyl bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Bromo-5-methoxybenzyl bromide. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount for its effective use in research and drug development as an important intermediate in organic synthesis. While specific quantitative stability data for this particular substituted benzyl bromide is limited in publicly available literature, this guide extrapolates from data on benzyl bromide and its derivatives to provide a thorough understanding of its expected behavior.
Recommended Storage Conditions
To maintain the quality and purity of this compound, adherence to proper storage conditions is essential. The following table summarizes the recommended storage parameters.
| Parameter | Recommended Condition | Rationale |
| Temperature | 10°C - 25°C | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Store in a light-resistant container | The compound is expected to be light-sensitive, similar to other benzyl bromides, which can undergo photochemical degradation. |
| Container | Tightly sealed, suitable for corrosive solids | Prevents exposure to moisture and atmospheric contaminants. The material is classified as a corrosive solid. |
| Moisture | Keep in a dry environment | Benzyl bromides are susceptible to hydrolysis, which can lead to the formation of hydrobromic acid and the corresponding alcohol. |
Stability Profile and Degradation Pathways
This compound is considered a stable compound when stored under the recommended conditions. However, like other benzyl bromides, it is susceptible to degradation through several pathways, primarily hydrolysis, thermal decomposition, and photodecomposition.
Hydrolysis
Contact with water or moisture is a primary cause of degradation for benzyl bromides. The benzylic bromide is susceptible to nucleophilic substitution by water, leading to the formation of 2-Bromo-5-methoxybenzyl alcohol and hydrobromic acid. This reaction is autocatalytic as the hydrobromic acid produced can further accelerate the degradation.
Thermal Decomposition
Elevated temperatures can induce the homolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. The C-Br bond dissociation energy in the parent benzyl bromide has been determined to be approximately 50.5 ± 2 kcal/mol[1]. This process generates a stabilized benzylic radical and a bromine radical, which can initiate further decomposition reactions. While the presence of substituents can influence bond dissociation energies, a study on various substituted benzyl bromides found no significant substituent effect in the gas phase.
Photochemical Decomposition
Benzyl bromides are known to be sensitive to light. Exposure to UV radiation can also lead to the cleavage of the C-Br bond, initiating radical chain reactions and leading to the formation of various degradation products. For instance, 3-methoxybenzyl bromide is noted to gradually decompose under light. Therefore, protection from light is crucial for maintaining the stability of this compound.
Incompatible Materials
To prevent degradation and ensure safety, this compound should not be stored with the following materials:
-
Water and Moisture: Leads to hydrolysis.
-
Strong Bases: Can promote elimination or substitution reactions.
-
Strong Oxidizing Agents: May lead to vigorous and potentially hazardous reactions.
-
Acids, Acid Anhydrides, and Acid Chlorides: Can catalyze decomposition.
-
Metals: The compound may be corrosive to certain metals.
Experimental Protocols for Stability Assessment (General Methodology)
General Forced Degradation Protocol
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm or 365 nm) in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. If necessary, neutralize the acidic or basic samples. Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
Conclusion
The stability of this compound is contingent upon strict adherence to appropriate storage and handling procedures. By storing the compound in a cool, dry, dark environment under an inert atmosphere and avoiding contact with incompatible materials, its integrity can be preserved. While quantitative stability data for this specific molecule is scarce, the known degradation pathways of related benzyl bromides—hydrolysis, thermal decomposition, and photodegradation—provide a solid framework for understanding its stability profile. For critical applications, it is recommended that researchers perform their own stability assessments under their specific experimental conditions.
References
A Technical Guide to 2-Bromo-5-methoxybenzyl bromide for Researchers
Introduction: 2-Bromo-5-methoxybenzyl bromide is a substituted aromatic compound widely utilized in organic synthesis as a versatile building block and intermediate. Its bifunctional nature, featuring both a reactive benzyl bromide group and a bromo-substituted aromatic ring, makes it a valuable reagent for introducing the 2-bromo-5-methoxybenzyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, commercial availability, synthesis, and applications, with a focus on protocols and data relevant to professionals in research and drug development.
Physicochemical and Safety Data
The key properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value | Citations |
|---|---|---|
| CAS Number | 19614-12-1 | [1][2][3][4] |
| Molecular Formula | C₈H₈Br₂O | [1][2][3] |
| Molecular Weight | 279.96 g/mol | [1][2][5] |
| IUPAC Name | 1-bromo-2-(bromomethyl)-4-methoxybenzene | [2][3] |
| Melting Point | 90-95 °C | [3][6] |
| Boiling Point | 299.6 °C (Predicted) | [1][5] |
| Appearance | White to pale brown crystalline solid/powder | [3][6] |
| Solubility | Soluble in hot methanol; Slightly soluble in water. |[5] |
Table 2: Safety and Handling Information
| Category | Information | Citations |
|---|---|---|
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [2][6] |
| Storage | Store at room temperature (10-25°C) in a dry, dark place. | [1][5] |
| UN Number | 3261 | [1][4] |
| Hazard Class | 8 (Corrosive solid) | [4][5] |
| Packing Group | II |[4][5] |
Commercial Suppliers
This compound is readily available from several major chemical suppliers, ensuring a stable supply chain for research and development activities. Purity levels are typically high, suitable for most synthetic applications.
Table 3: Select Commercial Suppliers
| Supplier | Purity/Assay |
|---|---|
| Sigma-Aldrich (Merck) | 97% |
| Thermo Scientific Chemicals | ≥96.0% (GC) |
| TCI America / TCI Chemicals | >98.0% (GC) |
| Biosynth | Not specified |
| Scimplify | Not specified |
Synthesis Protocols
The compound is typically prepared via radical bromination of the corresponding toluene derivative.
Experimental Protocol: Synthesis from 2-Bromo-5-methoxytoluene
This procedure outlines a common method for the benzylic bromination to yield the target compound.[5]
-
Reactant Preparation : In a round-bottom flask suitable for reflux, dissolve 2-bromo-5-methoxytoluene (1 equivalent) and N-bromosuccinimide (NBS, 1.1 equivalents) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiation : Add a catalytic amount of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN, ~0.02 equivalents).
-
Reaction : Heat the mixture to reflux (approx. 77-81°C depending on the solvent) and maintain reflux for several hours. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material.
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.
-
Purification : Wash the filtrate with water and brine, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization, typically from a solvent like heptane or an ethanol/water mixture, to yield the final product as a crystalline solid.[7]
Applications in Organic Synthesis
This compound is primarily used as an alkylating agent to introduce the protected benzyl group. Its applications are crucial in the synthesis of complex molecules, including heterocycles and other precursors for drug discovery.[1]
Experimental Protocol: O-Alkylation of a Phenol (General)
This protocol describes a general workflow for using the title compound to alkylate a phenolic substrate, a common application.
-
Reaction Setup : To a solution of a phenol (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or cesium carbonate (Cs₂CO₃).
-
Addition of Reagent : Add this compound (1.0-1.2 equivalents) to the stirred suspension.
-
Reaction Conditions : Heat the mixture (typically 60-80°C) and stir for 2-16 hours until the starting material is consumed, as monitored by TLC.
-
Aqueous Work-up : After cooling, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification : Wash the combined organic extracts with water and brine, dry over an anhydrous salt, and concentrate in vacuo. The resulting crude product is typically purified by column chromatography on silica gel.
Key Synthetic Uses
-
Synthesis of Heterocycles : It serves as a key reactant partner for creating biologically relevant heterocycles, such as 2-pyridones.[1]
-
Precursor Synthesis : It is used to synthesize precursors for more complex structures, like pentacyclic sultams and various coumarin derivatives.
-
Protecting Group Chemistry : The 2-bromo-5-methoxybenzyl group can be used as a protecting group for alcohols and phenols, offering different deprotection conditions compared to standard benzyl groups due to its electronic properties.
References
- 1. This compound | 19614-12-1 | FB12531 [biosynth.com]
- 2. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. H64963.06 [thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound 97 CAS#: 19614-12-1 [amp.chemicalbook.com]
- 6. This compound | 19614-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. WO1998051653A1 - Process for producing this compound - Google Patents [patents.google.com]
2-Bromo-5-methoxybenzyl bromide literature review
An In-depth Technical Guide to 2-Bromo-5-methoxybenzyl bromide
Introduction
This compound is a brominated aromatic compound with the chemical formula C₈H₈Br₂O.[1][2] Its structure, featuring a benzene ring substituted with a bromo group, a methoxy group, and a reactive bromomethyl group, makes it a highly versatile intermediate in organic synthesis.[3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and agrochemical industries. It serves as a critical raw material and building block for synthesizing a wide range of more complex molecules.[4]
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 19614-12-1 | [1] |
| Molecular Formula | C₈H₈Br₂O | [1][2] |
| Molecular Weight | 279.96 g/mol | [1][2] |
| Melting Point | 90-95 °C | [5] |
| Boiling Point | 299.6 °C | [1] |
| Appearance | White to cream or pale brown crystalline powder/solid | [5][6] |
| Purity (Assay) | ≥96.0% to >98.0% (GC) | [5][6] |
| SMILES String | COc1ccc(Br)c(CBr)c1 | |
| InChI Key | MURVUTUZSUEIGI-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in hot methanol; Slightly soluble in water | [7] |
Synthesis of this compound
A common and efficient method for synthesizing this compound is through the bromination of 3-methylanisole. A patented one-pot process highlights an industrially viable route that avoids the isolation of the intermediate, 3-methoxybenzyl bromide.
Experimental Protocol: One-Pot Synthesis from 3-Methylanisole
This protocol is adapted from patent literature describing a one-pot reaction.[8]
Materials:
-
3-Methylanisole
-
N-Bromosuccinimide (NBS)
-
2,2'-Azobis(isobutyronitrile) (AIBN) as a radical initiator
-
Organic solvent (e.g., ethyl acetate)
-
Polar solvent (e.g., acetic acid)
-
5% aqueous sodium thiosulfate
-
Saturated saline solution
-
Anhydrous magnesium sulfate
-
Heptane
Procedure:
-
Step 1 (Benzylic Bromination): Dissolve 3-methylanisole in an organic solvent. Add N-bromosuccinimide and a catalytic amount of 2,2'-azobis(isobutyronitrile).
-
Heat the reaction mixture to initiate the radical reaction. The specific temperature and time will depend on the solvent used (e.g., reflux in carbon tetrachloride, though safer solvents are now preferred).
-
Step 2 (Aromatic Bromination): Without isolating the intermediate (3-methoxybenzyl bromide), add a polar solvent to the reaction mixture.
-
Add a second portion of N-bromosuccinimide to the solution to achieve bromination on the aromatic ring.
-
Continue to stir the reaction at a controlled temperature (e.g., 35°C) for a specified period (e.g., 1 hour) until the reaction is complete (monitored by TLC or GC).[8]
-
Work-up and Purification:
-
Add ethyl acetate and water to the reaction mixture.
-
Wash the organic layer sequentially with 5% aqueous sodium thiosulfate, water, and saturated saline solution.[8]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain an oily residue.
-
Dissolve the residue in a minimal amount of a non-polar solvent like heptane and cool on an ice bath for several hours to induce crystallization.[8]
-
Collect the precipitated crystals by filtration, wash with cold heptane, and dry under vacuum to yield this compound.
-
Caption: One-pot synthesis of this compound.
Applications in Organic Synthesis
This compound is a key building block for constructing more complex molecular architectures, particularly in the synthesis of biologically active compounds and heterocycles.[1] The two distinct bromine atoms—one on the benzylic carbon and one on the aromatic ring—allow for selective and sequential reactions.
Key Applications:
-
Synthesis of Heterocycles: It is used as a reactant partner for creating heterocycles like 2-pyridones, which are known for their biological relevance.[1]
-
Precursor for Fused Ring Systems: It is employed to synthesize 4-[(2-bromo-5-methoxybenzyl)oxy]-6-methyl-2H-pyran-2-one, a key intermediate for building pentacyclic sultams.
-
Pharmaceutical Intermediates: The compound is used in the synthesis of 3-(benzylamino)coumarins and various 1,3,5-tribenzylated products. Its derivatives, such as Methyl 2-bromo-5-methoxybenzoate, are crucial for creating active pharmaceutical ingredients (APIs) through cross-coupling reactions like Suzuki and Heck couplings.[9]
Caption: Applications of this compound in synthesis.
Safety and Handling
This compound is a corrosive and hazardous chemical that requires careful handling in a controlled laboratory environment.
| Hazard Information | Details | Reference |
| Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage.H290: May be corrosive to metals. | [10] |
| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use of chemical safety goggles and a face shield is mandatory.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a type P3 (EN 143) respirator cartridge if dust is generated.
Storage: Store in a corrosive-resistant container in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 10°C and 25°C.[1]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it a reliable starting material for a variety of complex molecules, particularly in pharmaceutical and materials science research. Due to its corrosive nature, strict adherence to safety and handling protocols is essential to ensure its safe and effective use in the laboratory.
References
- 1. This compound | 19614-12-1 | FB12531 [biosynth.com]
- 2. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. This compound | 19614-12-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound, 97% | Fisher Scientific [fishersci.ca]
- 8. WO1998051653A1 - Process for producing this compound - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | 19614-12-1 | TCI EUROPE N.V. [tcichemicals.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyles Using 2-Bromo-5-methoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-5-methoxybenzyl bromide in the preparation of various nitrogen-, oxygen-, and sulfur-containing heterocycles. Detailed experimental protocols for key transformations are provided, along with a summary of available quantitative data and the biological significance of the synthesized compounds.
Introduction
This compound is a versatile bifunctional reagent employed in organic synthesis. Its structure incorporates a reactive benzyl bromide moiety, susceptible to nucleophilic attack, and a bromo-substituted aromatic ring, which can participate in cross-coupling reactions. This dual reactivity makes it a valuable building block for the construction of complex heterocyclic frameworks, many of which are of interest in medicinal chemistry and drug discovery.
Synthesis of Nitrogen-Containing Heterocycles
This compound serves as a key starting material for the synthesis of various nitrogen-containing heterocycles, including pyridones and polycyclic sultams.
Synthesis of Substituted 2-Pyridones
Substituted 2-pyridones are significant pharmacophores found in numerous biologically active compounds. The benzylated derivatives can be prepared by N-alkylation of a pyridone precursor with this compound.
Experimental Protocol: General Procedure for N-alkylation of 2-Pyridone
A mixture of the 2-pyridone starting material (1.0 eq), this compound (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) is stirred in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction is typically carried out at room temperature or with gentle heating (50-60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzylated 2-pyridone.[1]
Logical Workflow for 2-Pyridone Synthesis
Caption: General workflow for the synthesis of N-benzylated 2-pyridones.
Palladium-Catalyzed Synthesis of Polycyclic Sultams
Polycyclic sultams, which are cyclic sulfonamides, are an important class of heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4][5] this compound can be utilized in palladium-catalyzed intramolecular cyclization reactions to construct complex sultam frameworks.
Experimental Protocol: Synthesis of a Pentacyclic Sultam Precursor
A specific application involves a palladium-catalyzed domino reaction of an N-alkylbenzenesulfonamide with a 2-bromobenzyl bromide derivative like this compound.[6] This reaction proceeds via an initial N-benzylation followed by an intramolecular C-H arylation.
To a solution of the N-alkylbenzenesulfonamide (1.0 eq) and this compound (1.2 eq) in a degassed solvent such as dioxane, a palladium catalyst (e.g., 10 mol% palladium acetate), a phosphine ligand (e.g., 20 mol% triphenylphosphine), and a base (e.g., 3.0 eq of cesium carbonate) are added. The reaction mixture is heated at reflux (e.g., 110 °C) under an inert atmosphere for a specified time (e.g., 18 hours).[6] After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the desired biaryl-fused seven-membered sultam.[6]
Quantitative Data for Sultam Synthesis
| Product Class | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Biaryl-fused Sultam | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane | 110 | 18 | 40-87 | [6] |
Reaction Pathway for Polycyclic Sultam Synthesis
Caption: Palladium-catalyzed domino reaction for polycyclic sultam synthesis.
Synthesis of Oxygen-Containing Heterocycles
This compound is a precursor for the synthesis of coumarin derivatives, a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties.[7][8][9][10][11][12]
Synthesis of Pyrido[2,3-c]coumarin Derivatives
Pyridocoumarins are fused heterocyclic systems that exhibit a range of biological activities, including anticancer, anti-HIV, and antimicrobial effects.[7][11] Their synthesis can be achieved through multi-component reactions involving aminocoumarins. While a direct protocol using this compound is not explicitly detailed in the initial search, its derivatives can be incorporated into precursors for such syntheses. A general approach involves the Povarov reaction.
Experimental Protocol: General Three-Component Povarov Reaction for Pyrido[2,3-c]coumarins
A mixture of an aminocoumarin (1.0 eq), an aromatic aldehyde (1.0 eq), and an alkyne (1.2 eq) is heated in the presence of a catalyst, such as iodine (20 mol%), in a suitable solvent or under solvent-free conditions. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solid product is typically collected by filtration and washed with a cold solvent like ethanol. Further purification can be achieved by recrystallization.[7]
Quantitative Data for Pyrido[2,3-c]coumarin Synthesis
| Product Class | Catalyst | Reaction Type | Yield (%) | Reference |
| Pyrido[2,3-c]coumarins | Iodine | Three-component Povarov | Good to excellent | [7] |
| Pyrido[3,2-f]coumarins | InCl₃ | Imine formation/electrocyclization | - | [7] |
Logical Workflow for Pyrido[2,3-c]coumarin Synthesis
Caption: General workflow for the synthesis of pyridocoumarins.
Synthesis of Sulfur-Containing Heterocycles
The application of this compound in the synthesis of sulfur-containing heterocycles is less documented in the readily available literature. However, its reactive benzyl bromide and aryl bromide functionalities suggest potential utility in constructing sulfur heterocycles like thiophenes and thiazoles through established synthetic methodologies.
Potential Synthesis of Thiophenes
Thiophene derivatives are important structural motifs in many pharmaceuticals and organic materials.[13] A plausible synthetic route could involve the reaction of this compound with a sulfur source and a suitable C2 synthon. A general approach for thiophene synthesis is the Gewald reaction.
Conceptual Experimental Protocol: Gewald Aminothiophene Synthesis
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. While not a direct application of this compound, a derivative, 2-bromo-5-methoxyacetophenone, could potentially be used as the ketone component in this reaction to generate a substituted thiophene.
Logical Workflow for Conceptual Thiophene Synthesis
Caption: Conceptual workflow for thiophene synthesis.
Biological Activity and Signaling Pathways
The heterocyclic scaffolds synthesized from this compound are associated with a wide range of biological activities.
-
Pyridocoumarins : These compounds have demonstrated significant antimicrobial and antitumor activities.[7][11] Their mechanism of action can involve the inhibition of DNA gyrase and topoisomerase IV in bacteria.[8] In cancer cells, they can induce apoptosis and arrest the cell cycle.[14]
-
Sultams : This class of compounds exhibits diverse pharmacological properties, including anticancer , anti-inflammatory , antidiabetic , and antiviral activities.[2][3][4][5] Some sultam derivatives have been shown to inhibit specific enzymes, such as carbonic anhydrase.
Signaling Pathway Inhibition by Heterocyclic Compounds
Caption: Potential mechanisms of action for synthesized heterocycles.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel pyridones, polycyclic sultams, coumarins, and potentially other sulfur-containing heterocycles. Further investigation into the biological activities of these specifically substituted heterocycles is warranted to fully elucidate their therapeutic potential.
References
- 1. This compound | 19614-12-1 | FB12531 [biosynth.com]
- 2. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial evaluation and in silico studies of coumarin derivatives tagged with pyrano-pyridine and pyrano-pyrimidine moieties as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on the Synthesis of Fused Pyridocoumarins with Biological Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-5-methoxybenzyl Bromide as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzyl bromide is a key organic intermediate employed in the synthesis of a variety of biologically active molecules and pharmaceutical compounds. Its bifunctional nature, featuring both a reactive benzyl bromide moiety and a substituted aromatic ring, allows for its versatile incorporation into complex molecular architectures. The electron-donating methoxy group and the bromine substituent on the aromatic ring provide handles for further functionalization, making it a valuable building block in medicinal chemistry.
This document provides detailed application notes and experimental protocols for the use of this compound and its close analogs in the synthesis of pharmaceuticals. The primary application highlighted is its role in N-alkylation reactions to form key carbon-nitrogen bonds in drug candidates.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 19614-12-1 | [1] |
| Molecular Formula | C₈H₈Br₂O | [1] |
| Molecular Weight | 279.96 g/mol | [1] |
| Appearance | White to cream or pale brown crystalline powder or solid | [2] |
| Melting Point | 90-95 °C | [3] |
| Boiling Point | 299.6 °C | [4] |
| Flash Point | 120.3 °C | [4] |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | [4] |
Applications in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceutical agents. Its primary role is as an alkylating agent, where the benzylic bromide is displaced by a nucleophile, typically a nitrogen atom within a heterocyclic scaffold.
Synthesis of Pinaverium Bromide
Pinaverium bromide is a spasmolytic drug that acts as a calcium channel blocker and is used to treat gastrointestinal disorders.[5] A key step in its synthesis involves the N-alkylation of a morpholine derivative with a substituted benzyl bromide. While the synthesis of Pinaverium bromide itself utilizes the closely related 2-bromo-4,5-dimethoxybenzyl bromide , the reaction principle is directly applicable to this compound for the synthesis of analogous structures.
The final step in the synthesis of Pinaverium bromide involves the quaternization of the nitrogen atom of a morpholine-containing intermediate with 2-bromo-4,5-dimethoxybenzyl bromide.[6][7]
Reaction Scheme:
Caption: Synthesis of Pinaverium Bromide via N-alkylation.
Quantitative Data for Pinaverium Bromide Synthesis:
| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Yield | Purity | Reference |
| 6g of Morpholine Derivative (Intermediate IV) | 8.5g of 2-bromo-4,5-dimethoxybenzyl bromide | 60 mL of Methyl Ethyl Ketone | Reflux | 92.1% | Cis isomer ≥99%, Trans isomer ≤1% | [7] |
| 6g of Morpholine Derivative (Intermediate IV) | 9.7g of 2-bromo-4,5-dimethoxybenzyl bromide | 70 mL of Ethyl Acetate | Reflux | 89.7% | Cis isomer ≥99%, Trans isomer ≤1% | [8] |
| 6g of Morpholine Derivative (Intermediate IV) | 6.51g of 2-bromo-4,5-dimethoxybenzyl bromide | 50 mL of Dichloromethane | Reflux | 90.5% | Cis isomer ≥99%, Trans isomer ≤1% | [8] |
Precursor to Other Pharmaceutical Intermediates
This compound can be conceptually derived from its corresponding benzoic acid, 2-bromo-5-methoxybenzoic acid . This acid is a documented precursor in the synthesis of other important pharmaceutical compounds.
-
Urolithin A Synthesis: Urolithin A is a metabolite produced by gut microflora from ellagitannins and is being investigated for its potential health benefits. The chemical synthesis of urolithin A and its derivatives can be achieved using 2-bromo-5-methoxybenzoic acid as a starting material, which undergoes an Ullmann coupling with resorcinol.[9][10]
-
Daridorexant Synthesis: Daridorexant is a dual orexin receptor antagonist for the treatment of insomnia.[2] Synthetic routes to Daridorexant also utilize 2-bromo-5-methoxybenzoic acid as a key building block.[2]
The conversion of the carboxylic acid to the benzyl bromide can be achieved through a two-step process involving reduction to the corresponding benzyl alcohol followed by bromination.
Caption: Conversion of the benzoic acid to the benzyl bromide.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Amines with this compound
This protocol describes a general method for the N-alkylation of primary or secondary amines using this compound.
Materials:
-
Amine substrate (1.0 eq)
-
This compound (1.1 eq)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Acetone)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the amine substrate and the anhydrous solvent (5-10 mL per mmol of the limiting reagent).
-
Add the base to the solution or suspension and stir for 10-15 minutes at room temperature.
-
Add a solution of this compound in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a temperature between 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N-alkylated product.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Caption: General workflow for N-alkylation.
Protocol 2: Synthesis of (2-Bromo-5-methoxyphenyl)methanol from 2-Bromo-5-methoxybenzoic Acid
This protocol outlines the reduction of the carboxylic acid to the corresponding benzyl alcohol.
Materials:
-
2-Bromo-5-methoxybenzoic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions and work-up reagents (e.g., water, 1 M HCl, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add LiAlH₄ and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-bromo-5-methoxybenzoic acid in anhydrous THF in a separate flask and add it to the dropping funnel.
-
Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude benzyl alcohol.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of this compound from (2-Bromo-5-methoxyphenyl)methanol
This protocol details the bromination of the benzyl alcohol to the target benzyl bromide.
Materials:
-
(2-Bromo-5-methoxyphenyl)methanol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 - 0.5 eq)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents (ice, water, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)
Procedure:
-
Dissolve (2-bromo-5-methoxyphenyl)methanol in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add PBr₃ dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The crude product can be purified by recrystallization (e.g., from hexanes or an ethanol/water mixture).
Safety Information
This compound is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound and its analogs are valuable and versatile intermediates in the synthesis of pharmaceuticals. The protocols and data presented herein provide a comprehensive guide for researchers and scientists in the field of drug development for the effective utilization of this important building block in the creation of novel therapeutic agents. The straightforward N-alkylation reactions and its accessibility from the corresponding benzoic acid make it an attractive component for the synthesis of complex molecular targets.
References
- 1. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound 97 19614-12-1 [sigmaaldrich.com]
- 4. This compound | 19614-12-1 | FB12531 [biosynth.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Pinaverium bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pinaverium bromide synthesis - chemicalbook [chemicalbook.com]
- 8. CN104650005A - Pinaverium bromide synthesis method - Google Patents [patents.google.com]
- 9. US9394269B2 - Process-scale synthesis of urolithins - Google Patents [patents.google.com]
- 10. US11667937B2 - Method for producing urolithins - Google Patents [patents.google.com]
Application Notes and Protocols for Alkylation Reactions with 2-Bromo-5-methoxybenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of 2-bromo-5-methoxybenzyl bromide as a versatile alkylating agent in organic synthesis. This reagent is particularly valuable for the introduction of the 2-bromo-5-methoxybenzyl moiety, a key structural component in the development of novel therapeutic agents and functional materials. The presence of a bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions, while the methoxy group can influence the electronic properties and bioavailability of the target molecule.
Overview of Alkylation Reactions
This compound is a highly reactive benzyl halide that readily participates in nucleophilic substitution reactions (SN2) with a variety of nucleophiles. This allows for the formation of new carbon-heteroatom and carbon-carbon bonds, making it a valuable tool for the synthesis of complex molecules. The primary applications covered in this document are N-alkylation of amines and O-alkylation of hydroxyl groups.
N-Alkylation of Amines
The N-alkylation of primary and secondary amines with this compound is a straightforward and efficient method for the synthesis of N-benzylated amines. These products are common scaffolds in biologically active compounds. The reaction typically proceeds under mild conditions in the presence of a base to neutralize the hydrobromic acid byproduct.
General Reaction Scheme:
Experimental Protocol for N-Alkylation:
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous acetonitrile or DMF, add a base such as potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents).[1]
-
Add a solution of this compound (1.1 equivalents) in the same solvent.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be heated to 50-80 °C to accelerate the reaction rate if necessary.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Summary of N-Alkylation Reactions:
| Amine Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Various primary and secondary amines | K₂CO₃ or Et₃N | CH₃CN or DMF | RT - 80 | 12 - 24 | Not specified | [1] |
| 3-(benzylamino)coumarins precursors | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
O-Alkylation of Hydroxyl Groups
O-alkylation with this compound is an effective method for the synthesis of benzyl ethers. This reaction is particularly useful for protecting hydroxyl groups or for introducing the 2-bromo-5-methoxybenzyl group as a key structural element. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.
General Reaction Scheme:
Experimental Protocol for O-Alkylation:
Materials:
-
This compound
-
Alcohol or phenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the alcohol or phenol (1.0 equivalent) in anhydrous DMF or THF, add a base such as sodium hydride (1.2 equivalents, handle with care) or potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide or phenoxide.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Summary of O-Alkylation Reactions:
| Hydroxyl Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-hydroxy-6-methyl-2H-pyran-2-one | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
Visualizations
Caption: General experimental workflow for alkylation reactions.
Caption: SN2 mechanism for the alkylation reaction.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromo-5-methoxybenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-methoxybenzyl bromide with various arylboronic acids or their derivatives. This reaction is a powerful tool for the synthesis of unsymmetrical diarylmethanes, which are important structural motifs in many biologically active compounds and pharmaceutical agents.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It typically involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide.[1] The reaction of this compound, a substituted benzyl halide, with arylboronic acids provides a direct route to synthesize 2-arylmethyl-1-bromo-4-methoxybenzene derivatives. These products can serve as valuable intermediates in drug discovery and development, allowing for the introduction of diverse aryl groups to create libraries of compounds for biological screening.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Protocols
While specific protocols for this compound are not extensively reported, the following protocols for substituted benzyl bromides can be adapted. Optimization may be required for specific arylboronic acid coupling partners.
Protocol 1: Conventional Heating Conditions
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates.[2]
Materials:
-
This compound
-
Arylboronic acid or Potassium aryltrifluoroborate
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Solvent (e.g., THF/H₂O or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid or potassium aryltrifluoroborate (1.0-1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Add the degassed solvent system (e.g., THF/H₂O 10:1 or DMF).
-
Heat the reaction mixture to 70-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Conditions
This protocol is based on microwave-assisted Suzuki-Miyaura cross-coupling of benzylic bromides.[3][4] Microwave heating can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., JohnPhos or SPhos)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., DMF)
-
Microwave reactor vials
-
Standard workup and purification reagents
Experimental Procedure:
-
In a microwave reactor vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (3.0 equiv.).
-
Add the palladium catalyst (5 mol%) and the ligand (10 mol%).
-
Add the solvent (e.g., DMF).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140-160 °C for 20-60 minutes.[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the product by column chromatography.
Data Presentation: Comparison of Reaction Conditions for Benzyl Bromides
The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of substituted benzyl bromides with arylboronic acids or their derivatives. These can serve as a starting point for optimizing the reaction with this compound.
| Entry | Benzyl Bromide Substrate | Boron Reagent | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 95 | [2] |
| 2 | 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 23 | 92 | [2] |
| 3 | Isoxazole-substituted benzyl bromide | 3-Methoxybenzeneboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3) | DMF | 140 (MW) | 0.33 | 75 | [3] |
| 4 | Benzyl bromide | Phenylboronic acid | PdCl₂(PPh₃)₂ (cat.) | - | K₂CO₃ | DMF/H₂O | MW | - | Good | [4] |
| 5 | Benzyl bromide | Arylboronic acid | PdCl₂ | DPEPhos | NaHCO₃ | Ethanol | - | - | - | [5] |
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Applications in Drug Development
The diarylmethane scaffold synthesized through this methodology is a privileged structure in medicinal chemistry. It is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. By varying the arylboronic acid, a diverse library of compounds can be generated from this compound, which can then be screened for potential therapeutic applications. For example, some biaryl analogs have been investigated as anti-inflammatory and analgesic agents.
Safety Considerations
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07841F [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 3-Arylcoumarin Derivatives
Topic: Synthesis of 3-(2-Bromo-5-methoxyphenyl)coumarin using 2-Bromo-5-methoxybenzyl bromide as a key starting material.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coumarins are a vital class of benzopyrone-based heterocyclic compounds widely distributed in nature and are prominent scaffolds in medicinal chemistry.[1] Among their various subclasses, 3-arylcoumarins have garnered significant attention due to their diverse and potent pharmacological activities. These activities include anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and neuroprotective effects.[2][3][4] The 3-arylcoumarin framework is recognized as a privileged structure for designing novel therapeutic agents, with some derivatives showing promise as inhibitors of enzymes like monoamine oxidase (MAO) and heat shock protein 90 (Hsp90), which are implicated in neurodegenerative diseases and cancer, respectively.[3][5]
This document provides a detailed, three-step synthetic protocol for the preparation of 3-(2-Bromo-5-methoxyphenyl)coumarin. The synthesis begins with this compound and proceeds through a nitrile intermediate to form the corresponding phenylacetic acid, which is a key precursor for the final cyclization step. The methodology described herein utilizes a classic Perkin condensation, a robust and widely used method for constructing the 3-arylcoumarin core.[6][7] These protocols are designed to be a valuable resource for researchers engaged in the synthesis of novel coumarin derivatives for structure-activity relationship (SAR) studies and drug discovery programs.
Overall Synthetic Scheme
The synthesis of the target compound, 3-(2-Bromo-5-methoxyphenyl)coumarin, is accomplished via a three-step sequence as illustrated below:
-
Cyanation: Nucleophilic substitution of the benzylic bromide with sodium cyanide to yield the corresponding acetonitrile derivative.
-
Hydrolysis: Acid-catalyzed hydrolysis of the acetonitrile to produce (2-Bromo-5-methoxyphenyl)acetic acid.
-
Perkin Condensation: Cyclization of the phenylacetic acid derivative with salicylaldehyde to form the final 3-arylcoumarin product.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromo-5-methoxyphenyl)acetonitrile
This procedure details the conversion of the starting benzyl bromide to the corresponding benzyl cyanide derivative via nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 eq)
-
Ethanol (95%)
-
Deionized water
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium cyanide (1.1 eq) in a 1:1 mixture of 95% ethanol and water. Warm the mixture gently on a water bath to facilitate dissolution.[8]
-
Dissolve this compound (1.0 eq) in 95% ethanol.
-
Add the solution of the benzyl bromide dropwise to the warm cyanide solution over 30-45 minutes with continuous stirring.[8][9]
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Once the reaction is complete, cool the flask to room temperature.
Purification:
-
Fit the flask for distillation and remove the bulk of the ethanol under reduced pressure.[8]
-
Cool the remaining aqueous mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and remove the solvent under reduced pressure to yield the crude 2-(2-Bromo-5-methoxyphenyl)acetonitrile.
-
The crude product can be further purified by vacuum distillation to obtain the pure nitrile.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.
Protocol 2: Synthesis of (2-Bromo-5-methoxyphenyl)acetic acid
This protocol describes the acid-catalyzed hydrolysis of the synthesized nitrile to the corresponding carboxylic acid.
Materials:
-
2-(2-Bromo-5-methoxyphenyl)acetonitrile (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Round-bottom flask, reflux condenser, mechanical stirrer
Procedure:
-
In a 1 L round-bottom flask fitted with a mechanical stirrer and a reflux condenser, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute H₂SO₄ solution (e.g., 3 volumes of acid to 2 volumes of water).[10]
-
Add 2-(2-Bromo-5-methoxyphenyl)acetonitrile (1.0 eq) to the sulfuric acid solution.
-
Heat the mixture to reflux with vigorous stirring for 3-5 hours. The reaction progress can be monitored by TLC until the starting nitrile is consumed.[11]
-
After the reaction is complete, cool the flask slightly and carefully pour the contents into a beaker containing 1 L of cold water or crushed ice, while stirring to prevent the formation of a solid cake.[10]
-
The (2-Bromo-5-methoxyphenyl)acetic acid will precipitate as a solid.
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid cake thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water or xylene, to yield the pure carboxylic acid.[11]
Characterization: Confirm the structure and purity of the product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra.
Protocol 3: Synthesis of 3-(2-Bromo-5-methoxyphenyl)coumarin
This protocol details the final step, a Perkin condensation reaction, to form the target 3-arylcoumarin.
Materials:
-
(2-Bromo-5-methoxyphenyl)acetic acid (1.2 eq)
-
Salicylaldehyde (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the (2-Bromo-5-methoxyphenyl)acetic acid (1.2 eq) and salicylaldehyde (1.0 eq) in anhydrous DMSO.[6]
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.5 eq) to the solution. DCC acts as a dehydrating agent.[12][13]
-
Heat the reaction mixture in an oil bath at 100-110 °C for 24 hours with continuous stirring.[6][13]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and a small amount of acetic acid. A precipitate will form, which includes the product and the dicyclohexylurea (DCU) byproduct.[6]
Purification:
-
Filter the mixture to remove the precipitated DCU.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 3-(2-Bromo-5-methoxyphenyl)coumarin.[6]
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.
Data Presentation
The following table summarizes the expected outcomes for the synthetic sequence. Yields are representative and may vary based on experimental conditions.
| Step | Reaction | Key Starting Materials | Product | Representative Yield (%) | Key Characterization Data |
| 1 | Cyanation | This compound, Sodium Cyanide | 2-(2-Bromo-5-methoxyphenyl)acetonitrile | 80-95% | IR (cm⁻¹): ~2250 (C≡N) |
| 2 | Hydrolysis | 2-(2-Bromo-5-methoxyphenyl)acetonitrile | (2-Bromo-5-methoxyphenyl)acetic acid | 75-85% | IR (cm⁻¹): ~1700 (C=O), ~3000 (broad, O-H) |
| 3 | Perkin Condensation | (2-Bromo-5-methoxyphenyl)acetic acid, Salicylaldehyde | 3-(2-Bromo-5-methoxyphenyl)coumarin | 50-70% | ¹H NMR (δ, ppm): ~8.0-7.2 (aromatic protons) |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 3-(2-Bromo-5-methoxyphenyl)coumarin.
Potential Mechanism of Action: Hsp90 Inhibition
3-Arylcoumarins have been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of many proteins required for tumor cell growth.[3]
Caption: Proposed mechanism of Hsp90 inhibition by 3-arylcoumarin derivatives.
Applications and Future Perspectives
The synthesized 3-(2-Bromo-5-methoxyphenyl)coumarin is a valuable molecule for further investigation and derivatization. The presence of a bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of diverse 3-arylcoumarin analogues. This library can be screened against various biological targets to establish comprehensive Structure-Activity Relationships (SAR).
Given the known biological profile of 3-arylcoumarins, derivatives from this synthesis could be explored for their potential as:
-
Anticancer Agents: To be tested in various cancer cell lines, particularly those dependent on Hsp90.[3]
-
Anti-Alzheimer's Agents: To be evaluated for inhibitory activity against cholinesterases and monoamine oxidases.[4]
-
Anti-diabetic Agents: To be screened for α-glucosidase inhibition and the prevention of advanced glycation end-products (AGEs).[14]
The protocols provided offer a reliable pathway to access this versatile chemical scaffold, supporting further research in drug discovery and medicinal chemistry.
Safety Precautions
-
Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit available.
-
Acids and Bases: Concentrated sulfuric acid is highly corrosive. Handle with care.
-
Brominated Compounds: this compound is a lachrymator and irritant. Handle in a fume hood.
-
Solvents: Organic solvents are flammable and should be handled away from ignition sources. Ensure proper ventilation.
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer. Avoid contact with skin.
References
- 1. Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Eureka | Patsnap [eureka.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciforum.net [sciforum.net]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. iris.unica.it [iris.unica.it]
- 14. Synthesis and biological evaluation of 3-arylcoumarin derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Bromo-5-methoxybenzyl bromide in the Synthesis of Strobilurin Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-methoxybenzyl bromide is a versatile chemical intermediate that has found application in the synthesis of various organic molecules. Within the agrochemical industry, this compound serves as a key building block for the creation of certain strobilurin fungicides. Strobilurins are a major class of fungicides used globally in crop protection. Their mode of action involves the inhibition of mitochondrial respiration in fungi, which is highly effective against a broad spectrum of fungal pathogens. The incorporation of the 2-bromo-5-methoxyphenyl moiety into the strobilurin scaffold can influence the biological activity and physicochemical properties of the final fungicidal compound. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a strobilurin fungicide analog.
Synthesis of a Strobilurin Analog via Nucleophilic Substitution
A primary application of this compound in agrochemical synthesis is its use in the preparation of strobilurin analogs through nucleophilic substitution. The benzylic bromide is a reactive electrophile that readily undergoes reaction with various nucleophiles, such as the nitrogen atom of a triazole ring, a common structural feature in many fungicides.
A key intermediate in the synthesis of certain strobilurins is a molecule where the 2-bromo-5-methoxybenzyl group is attached to a 1,2,4-triazole ring. This intermediate is then further elaborated to introduce the pharmacophore responsible for the fungicidal activity.
Experimental Protocol: Synthesis of 1-((2-Bromo-5-methoxyphenyl)methyl)-1H-1,2,4-triazole
This protocol details the synthesis of a key intermediate for a strobilurin fungicide, as adapted from principles outlined in patent literature (WO1999046227).
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in acetonitrile (50 mL) dropwise to the stirred suspension.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-((2-Bromo-5-methoxyphenyl)methyl)-1H-1,2,4-triazole.
Quantitative Data
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| 1,2,4-Triazole | 1.0 eq |
| Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 4-6 hours |
| Product | |
| Yield | Typically 75-85% |
| Purity (by HPLC) | >95% |
Note: The yield and purity are dependent on the specific reaction conditions and purification process.
Logical Workflow of the Synthesis
The following diagram illustrates the logical steps involved in the synthesis of the strobilurin intermediate.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-5-methoxybenzyl Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-5-methoxybenzyl bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Wohl-Ziegler reaction, which involves the benzylic bromination of 2-bromo-5-methoxytoluene.[1][2] This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN), in a suitable solvent like carbon tetrachloride.[3]
Q2: What are the primary challenges associated with this synthesis?
A2: A significant challenge is controlling the selectivity of the bromination. The reaction can be over-zealous, leading to a mixture of the desired mono-brominated product and the di-brominated byproduct.[2] Achieving a high yield of the pure mono-bromo product can be difficult. Additionally, the use of hazardous solvents like carbon tetrachloride presents environmental and safety concerns.[1]
Q3: What are some common side reactions to be aware of?
A3: The primary side reaction is over-bromination at the benzylic position, resulting in the formation of 2-bromo-5-methoxybenzal bromide. Ring bromination is also a potential side reaction, although it is less common under radical conditions.
Q4: How can the product be purified?
A4: Purification typically involves several steps. After the reaction, the mixture is often filtered to remove insoluble succinimide. The filtrate is then washed with aqueous solutions, such as sodium thiosulfate (to quench any remaining bromine) and brine.[4] The organic layer is dried and the solvent is removed under reduced pressure. The crude product can then be further purified by recrystallization from a suitable solvent, such as heptane.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor quality of reagents: Impure NBS or degraded AIBN can significantly impact the reaction efficiency. | Use freshly recrystallized NBS and ensure the AIBN is active. The quality of NBS can vary between suppliers and even between lots, with higher levels of Br₂/HBr impurities potentially leading to more aggressive and less selective reactions.[2] |
| Incomplete reaction: The reaction may not have gone to completion. | Monitor the reaction progress using techniques like TLC or GC. Ensure the reaction is heated to the appropriate temperature to initiate the radical chain reaction. The disappearance of the denser NBS and the appearance of the less dense succinimide floating on top can indicate reaction completion.[1] | |
| Suboptimal reaction conditions: Incorrect stoichiometry, temperature, or reaction time can lead to lower yields. | Optimize the molar ratio of NBS to the starting material. Typically, a slight excess of NBS (e.g., 1.1 equivalents) is used. The reaction temperature should be sufficient to decompose the initiator (around 80 °C for AIBN in CCl₄).[3] | |
| Over-bromination (High levels of di-bromo byproduct) | Excessive NBS: Using a large excess of NBS will favor di-bromination. | Carefully control the stoichiometry of NBS. Use no more than 1.1-1.2 equivalents. |
| Prolonged reaction time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to further bromination of the product. | Monitor the reaction closely and stop it once the starting material has been consumed. | |
| High reaction temperature: Higher temperatures can increase the rate of the second bromination. | Maintain a consistent and appropriate reaction temperature. | |
| Reaction does not initiate | Inactive initiator: The radical initiator (AIBN) may have decomposed. | Use a fresh batch of AIBN. |
| Presence of inhibitors: Radical inhibitors in the starting material or solvent can quench the reaction. | Purify the starting material and use a high-purity, dry solvent. | |
| Difficulty in Purification | Similar polarity of product and byproduct: The mono- and di-brominated products can have similar polarities, making chromatographic separation challenging. | Recrystallization is often the most effective method for purification. Experiment with different solvent systems to achieve good separation. A mixture of heptane and ethyl acetate can be effective. |
| Presence of unreacted NBS: Residual NBS can complicate the work-up. | Ensure the reaction goes to completion or quench any remaining NBS with a mild reducing agent. |
Experimental Protocols
Protocol 1: Wohl-Ziegler Bromination of 2-Bromo-5-methoxytoluene
This protocol is a generalized procedure based on common literature methods.[3]
Materials:
-
2-bromo-5-methoxytoluene
-
N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., acetonitrile, trifluorotoluene[1][5])
-
Hexane
-
Diatomaceous earth
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-methoxytoluene (1.0 equivalent) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (e.g., 0.02 equivalents).
-
Heat the reaction mixture to reflux (approximately 80 °C for CCl₄) and maintain for 18 hours or until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane and filter through a pad of diatomaceous earth to remove the insoluble succinimide.
-
Wash the filtrate with a 5% aqueous sodium thiosulfate solution, followed by water and then brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from heptane to obtain this compound as a solid.[4]
Quantitative Data Summary
| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Yield | Reference |
| 3-methylanisole | N-bromosuccinimide | 2,2'-azobis(isobutyronitrile) | Not specified | 50% | [4] |
| 3-methylanisole | N-bromosuccinimide | Heat | Carbon tetrachloride | 38.1% (for 3-methyl-4-bromoanisole) | [4] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 2. scientificupdate.com [scientificupdate.com]
- 3. This compound 97 CAS#: 19614-12-1 [amp.chemicalbook.com]
- 4. WO1998051653A1 - Process for producing this compound - Google Patents [patents.google.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
common side products in reactions with 2-Bromo-5-methoxybenzyl bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxybenzyl bromide. The information is designed to help anticipate and resolve common issues encountered during chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research?
A1: this compound is predominantly used as an alkylating agent in organic synthesis. Its benzylic bromide is a reactive electrophile, making it suitable for introducing the 2-bromo-5-methoxybenzyl group onto various nucleophiles such as amines, phenols, alcohols, and thiols. This functionality makes it a valuable building block in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical candidates.[1]
Q2: How should this compound be handled and stored?
A2: Due to its nature as a benzyl bromide, it is expected to be a lachrymator, causing irritation to the eyes, skin, and respiratory tract.[2][3][4] All manipulations should be performed in a well-ventilated fume hood.[5] Essential personal protective equipment (PPE) includes gloves, safety goggles, and a lab coat.[5] It should be stored in a cool, dry, and dark place in a tightly sealed container to prevent decomposition from moisture and light.[2]
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][6][7] Avoid contact with skin, eyes, and clothing. In case of contact, immediately wash the affected area with copious amounts of water.[8] It is incompatible with strong bases, amines, oxidizing agents, and alcohols, as reactions can be violent.[2] It can also react with water and moisture to produce hydrogen bromide gas.[2]
Q4: Can this compound undergo self-reaction or degradation?
A4: Yes, benzyl bromides can degrade over time, especially when exposed to moisture, light, or heat.[2][8] Hydrolysis due to atmospheric moisture is a common degradation pathway, leading to the formation of the corresponding benzyl alcohol and hydrogen bromide.[2] It is crucial to use a fresh or properly stored reagent to ensure reactivity and avoid introducing impurities into the reaction.
Troubleshooting Guides
Problem 1: Low or No Yield in Alkylation Reactions
If you are experiencing low or no yield in your alkylation reaction, consider the following potential causes and solutions.
Troubleshooting Workflow for Low or No Yield
Caption: Troubleshooting workflow for low or no reaction yield.
Detailed Explanations:
-
Reagent Quality : The purity and stability of this compound are critical. Over time, it can degrade, leading to lower reactivity. Ensure the nucleophile and any bases used are also of high purity and anhydrous solvents are employed, as water will react with the benzyl bromide.[8]
-
Base Selection : The choice of base is crucial for efficiently deprotonating the nucleophile. For weakly acidic nucleophiles (e.g., some alcohols or secondary amines), a stronger base like sodium hydride (NaH) may be necessary compared to milder bases like potassium carbonate (K₂CO₃). The solubility of the base in the chosen solvent also affects the reaction rate.[8]
-
Solvent Effects : Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally effective for Sₙ2 reactions with benzyl bromides.[8] Ensure the solvent is anhydrous.
-
Temperature and Reaction Time : While many alkylations proceed at room temperature, some may require heating to achieve a reasonable rate.[8] It is recommended to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check if the reaction has stalled.
Table 1: Typical Alkylation Reaction Conditions
| Parameter | Recommended Conditions | Notes |
| Solvent | DMF, Acetonitrile, THF | Polar aprotic solvents are generally preferred.[8] |
| Base | K₂CO₃, Cs₂CO₃, NaH | Choice depends on the pKa of the nucleophile.[8] |
| Temperature | Room Temperature to 80 °C | Start at room temperature and increase if the reaction is slow.[8] |
| Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the benzyl bromide may be used.[8] |
Problem 2: Formation of Side Products
The presence of multiple reactive sites and the reactivity of the benzyl bromide can lead to the formation of undesired side products.
Potential Side Reaction Pathways
Caption: Potential side reactions with this compound.
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Likely Cause | Recommended Solution |
| Over-alkylation Product | Using nucleophiles with multiple reactive sites (e.g., primary amines).[8] | Use a larger excess of the nucleophile relative to the benzyl bromide. Control stoichiometry carefully. |
| Elimination Product | Use of strong, sterically hindered bases (e.g., t-BuOK) and high temperatures.[8] | Employ a weaker, non-hindered base (e.g., K₂CO₃) and maintain moderate reaction temperatures. |
| Hydrolysis Product | Presence of water in the reaction mixture.[8] | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Homocoupling (Dimer) | Can be promoted by certain bases, trace metals, or light. | Degas solvents and run the reaction in the dark. Use purified reagents. |
Experimental Protocols
General Protocol for N-Alkylation of an Amine
This protocol provides a general methodology for the alkylation of a primary or secondary amine with this compound.
Experimental Workflow for N-Alkylation
Caption: Experimental workflow for a typical N-alkylation reaction.
Detailed Steps:
-
Preparation : To a solution of the amine (1.0 mmol) in an anhydrous solvent like acetonitrile (10 mL), add a suitable base such as potassium carbonate (1.5 mmol).[8]
-
Addition of Alkylating Agent : Add this compound (1.1 mmol) to the stirred mixture.[8]
-
Reaction : Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be increased to 50-60 °C.[8]
-
Workup : After the reaction is complete, remove the solvent under reduced pressure. Partition the resulting residue between ethyl acetate and water.[8]
-
Extraction : Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
References
- 1. 2-溴-5-甲氧基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C8H8Br2O | CID 3525951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 19614-12-1 | TCI EUROPE N.V. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Coupling Reactions of 2-Bromo-5-methoxybenzyl bromide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing coupling reactions involving 2-Bromo-5-methoxybenzyl bromide.
Troubleshooting Guides
This section addresses specific issues you may encounter during Suzuki-Miyaura, Sonogashira, and Heck coupling reactions with this compound.
Low or No Product Yield
Question: My coupling reaction with this compound is resulting in a low yield or no product. What are the potential causes and how can I improve it?
Answer: Low yields in coupling reactions with benzylic bromides can arise from several factors. A systematic approach to troubleshooting is recommended.
For Suzuki-Miyaura Coupling:
-
Catalyst and Ligand: The choice of catalyst and ligand is crucial. For benzylic bromides, bulky, electron-rich phosphine ligands have been shown to be effective.[1] If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yields, consider switching to a more active system such as Pd(OAc)₂ with a specialized ligand like JohnPhos.[1]
-
Base and Solvent: The base and solvent system can significantly impact the reaction outcome. While bases like Cs₂CO₃ may result in low yields, K₂CO₃ has been found to be optimal in certain cases.[1] DMF is often a suitable solvent, showing better results than dioxane or THF in some instances.[1]
-
Side Reactions: Homocoupling of the benzyl bromide and protodeboronation of the boronic acid are common side reactions. Ensure your reaction is performed under an inert atmosphere to minimize oxygen-induced side reactions.
For Sonogashira Coupling:
-
Homocoupling of Alkyne: A significant side reaction is the Glaser coupling, or homocoupling of the terminal alkyne, which is often promoted by the copper(I) co-catalyst in the presence of oxygen.[2] To mitigate this, rigorously degas your solvents and run the reaction under a strictly inert atmosphere.[2] Alternatively, consider employing a copper-free Sonogashira protocol.[2]
-
Catalyst System: For sterically hindered or electron-rich aryl bromides, the choice of phosphine ligand is critical. The use of bulky trialkylphosphine ligands can be beneficial.
-
Reaction Temperature: While many Sonogashira reactions can be performed at room temperature, coupling with aryl bromides may require heating.[3]
For Heck Coupling:
-
β-Hydride Elimination and Isomerization: A common issue with benzyl halides in Heck reactions is the potential for β-hydride elimination from the organopalladium intermediate, which can lead to the formation of undesired olefin isomers.[4] The choice of base and the reaction temperature can influence the extent of isomerization.
-
Regioselectivity: The regioselectivity of the alkene insertion can be an issue, leading to a mixture of products.[4] The ligand and solvent system can play a role in controlling the regioselectivity.
-
Catalyst Choice: While palladium catalysts are standard, nickel-based catalysts have also been shown to be effective for Heck-type reactions of benzyl halides and may offer different selectivity.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in coupling reactions?
A1: The most common side reactions include:
-
Homocoupling: Dimerization of the this compound to form 1,2-bis(2-bromo-5-methoxyphenyl)ethane. This can be prevalent in Suzuki reactions.
-
Glaser Coupling: Homocoupling of the terminal alkyne in Sonogashira reactions to form a diyne.[2]
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom in Suzuki reactions, leading to the formation of arenes instead of the desired biaryl product.
-
Olefin Isomerization: In Heck reactions, the double bond in the product can migrate to form more stable, but undesired, isomers.[4]
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom.
Q2: How can I minimize homocoupling of the benzyl bromide in a Suzuki-Miyaura reaction?
A2: To minimize homocoupling, you can try the following:
-
Use a high-activity catalyst system to promote the desired cross-coupling over the homocoupling pathway.
-
Slowly add the benzyl bromide to the reaction mixture to maintain a low concentration.
-
Ensure a properly degassed reaction setup to minimize the presence of oxygen, which can sometimes promote homocoupling.
Q3: Is a copper co-catalyst always necessary for the Sonogashira coupling?
A3: No, copper-free Sonogashira protocols have been developed to avoid the issue of alkyne homocoupling (Glaser coupling), which is often catalyzed by copper salts in the presence of oxygen.[2] These copper-free methods often require specific ligands and bases to be effective.
Q4: What is the typical reactivity order for aryl halides in these coupling reactions?
A4: The general order of reactivity for aryl halides is I > Br > Cl. Aryl iodides are the most reactive, followed by bromides, and then chlorides, which are the least reactive and often require more specialized and active catalyst systems.
Data Presentation
The following tables summarize quantitative data for optimizing Suzuki-Miyaura coupling of benzylic bromides.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a Benzylic Bromide [1]
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 140 | 10 |
| 2 | Pd(PPh₃)₄ | - | Cs₂CO₃ | THF | 140 | 10 |
| 3 | Pd(PPh₃)₄ | - | Cs₂CO₃ | DMF | 140 | 15 |
| 4 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 | 50.4 |
| 5 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | 150 | 40 | |
| 6 | Pd(OAc)₂ | JohnPhos | K₂CO₃ | 130 | 44 |
Reaction conditions: benzylic bromide (1.0 mmol), arylboronic acid (1.5 mmol), base (3.0 mmol), catalyst (5 mol %), ligand (10 mol %), solvent (2 mL), 20 minutes under microwave irradiation.[1]
Experimental Protocols
Optimized Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a Benzylic Bromide[1]
This protocol is adapted from a procedure for the coupling of benzylic bromides with arylboronic acids and can be applied to this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol %)
-
JohnPhos (10 mol %)
-
Potassium carbonate (K₂CO₃, 3.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 2 mL)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and JohnPhos.
-
Add anhydrous DMF to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 140°C for 20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
General Experimental Workflow for Cross-Coupling Reactions
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of 2-Bromo-5-methoxybenzyl bromide during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-Bromo-5-methoxybenzyl bromide during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted benzyl bromide commonly used as an alkylating agent in organic synthesis. Its benzylic bromide functional group is a reactive electrophile, making it a valuable building block for introducing the 2-Bromo-5-methoxybenzyl moiety onto various nucleophiles such as amines, phenols, and thiols. This reagent is often employed in the synthesis of complex molecules, including heterocyclic compounds and potential drug candidates.
Q2: What are the main decomposition pathways for this compound during a reaction?
The primary decomposition pathways for this compound during a reaction include:
-
Nucleophilic Substitution (SN1 and SN2): It can react with nucleophiles present in the reaction mixture. A common issue is hydrolysis, where trace amounts of water act as a nucleophile, leading to the formation of 2-Bromo-5-methoxybenzyl alcohol.
-
Elimination (E1 and E2): In the presence of strong, sterically hindered bases and at elevated temperatures, elimination reactions can occur, leading to the formation of undesired alkene byproducts.
Q3: How should this compound be handled and stored to prevent degradation?
Due to its reactivity, this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, is essential. It is recommended to store the compound in a cool, dry, and dark place in a tightly sealed container to prevent decomposition from moisture and light.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Alkylated Product
Low or non-existent yields in alkylation reactions using this compound can be attributed to several factors. Use the following guide to troubleshoot your experiment.
| Potential Cause | Recommended Solution |
| Reagent Purity | Ensure that the this compound is fresh or has been stored properly under anhydrous and dark conditions. Verify the purity of your nucleophile and other reagents. |
| Inappropriate Base | The choice of base is critical. For deprotonating most nucleophiles for reaction with this compound, a moderately strong, non-hindered base is ideal. Weak bases may not sufficiently activate the nucleophile, while overly strong or hindered bases can promote elimination. See Table 1 for a comparison of bases. |
| Incorrect Solvent | Polar aprotic solvents such as DMF, acetonitrile, or DMSO are generally preferred for SN2 reactions with benzyl bromides as they effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity.[1] Protic solvents like water or alcohols can solvate the nucleophile, reducing its reactivity.[2][3] |
| Suboptimal Temperature | Start the reaction at room temperature. If the reaction is slow, as monitored by TLC, the temperature can be gradually increased. High temperatures can promote side reactions, including elimination. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC to determine the optimal reaction time. Some reactions may require stirring for 12-24 hours to reach completion. |
Problem 2: Formation of Significant Side Products
The formation of side products is a common issue. The two most prevalent side products are the hydrolysis product (2-Bromo-5-methoxybenzyl alcohol) and elimination products.
| Side Product | Probable Cause | Prevention Strategy |
| Hydrolysis Product | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Elimination Product | Use of a strong, sterically hindered base (e.g., potassium tert-butoxide) and/or high reaction temperatures. | Employ a weaker, non-hindered base such as potassium carbonate or cesium carbonate.[4] Maintain a moderate reaction temperature. |
| Di-alkylation Product | For nucleophiles with multiple reactive sites (e.g., primary amines), the initial product can act as a nucleophile itself. | Use a protecting group strategy for the nucleophile if applicable. Carefully control the stoichiometry, often by using an excess of the nucleophile. |
Data Presentation
Table 1: Effect of Base and Temperature on the Yield of a Typical N-Alkylation Reaction
The following data, adapted from a study on a similar N-alkylation reaction, illustrates the impact of base and temperature selection on product yield.[4]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time | N-alkylation:Di-alkylation Ratio | Yield (%) |
| 1 | NaH (1.2) | THF | 20 | 1 h | 67:33 | 59 |
| 2 | NaH (1.2) | DMF | 20 | 1 h | 85:15 | 78 |
| 3 | NaH (1.2) | DMF | 80 | <15 min | >99:1 | 91 |
| 4 | K₂CO₃ (2.0) | DMF | 100 | 3 h | >99:1 | 82 |
| 5 | Cs₂CO₃ (2.0) | DMF | 100 | 3 h | >99:1 | 81 |
Table 2: First-Order Rate Constants (ksolv) for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile in Water at 25°C
This table provides quantitative data on the rate of hydrolysis (solvolysis) for various substituted benzyl chlorides. While not this compound, it demonstrates the electronic effect of substituents on the stability of the benzylic carbon, a key factor in decomposition via hydrolysis. Electron-donating groups (like methoxy) can stabilize the carbocation intermediate in an SN1-like hydrolysis, increasing the rate of decomposition.[5]
| Substituent | σ | ksolv (s⁻¹) |
| 4-Methoxy | -0.27 | 2.2 |
| 4-Methyl | -0.17 | 0.048 |
| H | 0 | 1.8 x 10⁻³ |
| 4-Chloro | 0.23 | 2.9 x 10⁻⁴ |
| 3-Nitro | 0.71 | 1.2 x 10⁻⁷ |
| 3,4-Dinitro | 1.41 | 1.1 x 10⁻⁸ |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary Amine with this compound
This protocol is a general method for the N-alkylation of a primary amine, prioritizing the desired SN2 product and minimizing side reactions.
-
Preparation: To a solution of the primary amine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a flame-dried round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (1.5 mmol).
-
Addition of Alkylating Agent: Add a solution of this compound (1.1 mmol) in anhydrous acetonitrile (5 mL) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be raised to 50-60 °C.
-
Workup: After completion of the reaction (as indicated by TLC), filter the reaction mixture to remove the inorganic base. Remove the solvent under reduced pressure.
-
Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for alkylation reactions.
Caption: Troubleshooting logic for reactions with this compound.
References
- 1. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Benzyl Bromides in the Laboratory
This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the lachrymatory effects and other hazards associated with benzyl bromides in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of working with benzyl bromide?
A1: Benzyl bromide is a strong lachrymator, meaning it is a substance that causes severe eye irritation and tearing.[1][2][3][4][5] It is also intensely irritating to the skin and mucous membranes.[5][6] Inhalation can cause irritation of the nose, throat, and respiratory tract, and severe exposure may lead to pulmonary edema.[1][7] Skin contact can cause irritation and chemical burns.[1][6][8] Additionally, benzyl bromide is a combustible liquid and may react violently with strong bases, amines, oxidizing agents, and alcohols.[9]
Q2: What immediate actions should I take in case of accidental exposure to benzyl bromide?
A2: In case of any exposure, immediate action is critical.
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6][10] Seek immediate medical attention.[1][10] Do not allow the victim to rub their eyes.[1]
-
Skin: Immediately flush the affected area with plenty of water and wash with soap and water.[6][7] Remove all contaminated clothing and shoes.[1][10] Seek immediate medical attention.[1][10]
-
Inhalation: Move the individual to fresh air immediately.[1][6][10] If breathing is difficult or has stopped, provide artificial respiration.[1][6][10] Seek immediate medical attention.[1][6][10]
-
Ingestion: Do NOT induce vomiting.[1][2][6] If the person is conscious, give them one or two glasses of water to drink.[1][2] Seek immediate medical attention.[1][6][10]
Q3: How can I neutralize benzyl bromide in a reaction mixture or on a spill?
A3: For spills, you can cover the area with a dry absorbent material like sand, vermiculite, dry lime, or soda ash.[1][8][9] Avoid using water on spills as benzyl bromide reacts slowly with water to generate corrosive hydrogen bromide gas.[7][9] For quenching in a reaction mixture, addition of a tertiary amine like triethylamine can convert it to a water-soluble ammonium salt, which can then be partitioned and removed.[11] Other methods include reaction with sodium acetate or using scavenger resins.[11]
Q4: What are the proper storage conditions for benzyl bromide?
A4: Benzyl bromide should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6][10] It should be protected from light, moisture, and sources of ignition.[1][9][10] Store away from incompatible materials such as strong bases, amines, oxidizing agents, alcohols, and metals.[9]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| Strong lachrymatory effect experienced despite working in a fume hood. | - Inadequate fume hood performance.- Improper sash height.- Turbulent airflow in the hood.- Handling large quantities or highly concentrated benzyl bromide. | - Certify fume hood performance annually.- Work with the sash at the lowest practical height.- Keep the work area inside the hood uncluttered.- Use smaller aliquots of the reagent when possible. |
| Persistent odor of benzyl bromide in the lab. | - Small, unnoticed spill.- Contaminated equipment or lab coat.- Improper waste disposal. | - Thoroughly inspect the work area for any spills and decontaminate surfaces.- Decontaminate all glassware and equipment after use.[8]- Launder contaminated clothing separately.[8]- Dispose of benzyl bromide waste in a designated, sealed container.[8] |
| Visible degradation or discoloration of benzyl bromide upon storage. | - Exposure to light, moisture, or air.[1][12] | - Store in an amber or opaque bottle under an inert atmosphere (e.g., nitrogen or argon).- Ensure the container is tightly sealed.[1][10] |
Quantitative Data Summary
While specific occupational exposure limits for benzyl bromide itself are not consistently listed, limits for its decomposition product, hydrogen bromide, are established. All contact with benzyl bromide should be minimized.
| Substance | Agency | Exposure Limit | Notes |
| Hydrogen Bromide | OSHA | 3 ppm (Permissible Exposure Limit - PEL) | Time-weighted average over an 8-hour workshift.[9] |
| Hydrogen Bromide | NIOSH | 3 ppm (Recommended Exposure Limit - REL) | Ceiling limit, should not be exceeded at any time.[9] |
| Hydrogen Bromide | ACGIH | 3 ppm (Threshold Limit Value - TLV) | Ceiling limit, should not be exceeded at any time.[9] |
Experimental Protocols
Protocol for Handling Benzyl Bromide
-
Preparation: Before starting any experiment, ensure that an eyewash station and safety shower are readily accessible and functional.[1][9] Have appropriate spill cleanup materials on hand.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][3] For operations with a higher risk of inhalation, a respirator may be necessary.[1][6]
-
Engineering Controls: All work with benzyl bromide must be conducted in a properly functioning chemical fume hood.[3]
-
Handling:
-
Post-Handling:
Protocol for Small Spill Cleanup
-
Evacuation and Alerting: Evacuate all non-essential personnel from the immediate area.[9] Alert others in the vicinity.
-
PPE: Don full personal protective equipment, including a respirator if necessary.[8]
-
Containment: Contain the spill using an inert absorbent material such as sand, vermiculite, or dry lime.[1][8][9] Do not use water.[9]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][8]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone) and then wash with soap and water.
-
Ventilation: Ventilate the area until air monitoring confirms that benzyl bromide vapor levels are below exposure limits.[9]
Visualizations
Caption: Workflow for handling a benzyl bromide spill.
Caption: Decision tree for PPE selection.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 3. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 4. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 6. westliberty.edu [westliberty.edu]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nj.gov [nj.gov]
- 10. synquestlabs.com [synquestlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Removal of Unreacted N-Bromosuccinimide from Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of unreacted N-bromosuccinimide (NBS) and its primary byproduct, succinimide, from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities remaining after a reaction with N-bromosuccinimide (NBS)?
The primary impurities are typically unreacted NBS and the byproduct, succinimide.[1] Depending on the specific reaction conditions, other side-products may also be present.
Q2: Why is the removal of NBS and succinimide crucial?
Complete removal of these impurities is essential for several reasons:
-
Product Purity: Residual NBS and succinimide will compromise the purity of the final product.[1]
-
Interference in Subsequent Reactions: Unreacted NBS is a reactive brominating agent and can interfere with subsequent synthetic steps.[1]
-
Analytical Characterization: The presence of these impurities can complicate the interpretation of analytical data, such as NMR and mass spectrometry.[1]
-
Crystallization Issues: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization challenging.[1]
Q3: What are the principal methods for removing NBS and succinimide?
The most common and effective methods include:
-
Aqueous Workup (including quenching and washing)
-
Filtration/Precipitation
-
Silica Gel Column Chromatography
-
Recrystallization
Q4: How do I select the most appropriate removal method for my experiment?
The choice of method depends on several factors, including the solubility and stability of your desired product, the solvent used in the reaction, and the scale of your experiment. A decision-making workflow is illustrated below.
Troubleshooting Guides
Aqueous Workup Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Succinimide remains in the organic layer after washing. | Insufficient volume or number of aqueous washes. | Increase the volume of the aqueous wash to be equal to the organic layer volume. Perform at least 2-3 washes. Use a saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) solution to deprotonate succinimide, increasing its aqueous solubility (ensure product is base-stable).[1] |
| An emulsion forms during extraction. | Vigorous shaking, especially with chlorinated solvents like dichloromethane (DCM). | Allow the separatory funnel to stand undisturbed. Gently swirl instead of shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1] If the emulsion persists, filter the entire mixture through a pad of Celite®.[2] |
| The desired product is lost into the aqueous layer. | The product has significant polarity. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease its polarity. Back-extract the aqueous layers with a fresh portion of the organic solvent.[1] |
Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product co-elutes with succinimide. | The polarity of the product and succinimide are too similar in the chosen eluent system. | Modify the eluent system. Often, a less polar solvent system can improve separation. Consider using a different stationary phase, such as alumina. For highly polar products, reverse-phase chromatography might be effective. |
| Product is degrading on the silica gel column. | The product is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, use a neutral stationary phase like neutral alumina. |
Quantitative Data Summary
The following table summarizes the solubility of NBS and succinimide in various solvents, which is critical for choosing the appropriate removal method.
| Compound | Solvent | Solubility ( g/100 g of solvent at 25 °C) | Implication for Removal |
| N-Bromosuccinimide (NBS) | Water | 1.47 | Slightly soluble; can be removed with aqueous washes. |
| Acetone | 14.40 | High solubility. | |
| Dichloromethane (DCM) | Soluble | Commonly used reaction solvent. | |
| Carbon Tetrachloride | 0.02 | Low solubility; useful for precipitation/filtration of succinimide. | |
| Hexane | 0.006 | Very low solubility. | |
| Succinimide | Water | Soluble in 3 mL of water | Highly soluble in water, facilitating removal by aqueous washing. |
| Ethanol | Soluble in 24 mL of ethanol | Soluble. | |
| Diethyl Ether | Insoluble | Can be precipitated from ether. | |
| Chloroform | Insoluble | Can be precipitated from chloroform.[3] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for NBS and Succinimide Removal
This protocol is suitable for products that are soluble in a water-immiscible organic solvent and are stable under neutral to mildly basic conditions.
-
Quenching Excess NBS:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise with stirring until the characteristic yellow or orange color of bromine disappears. This indicates that all excess NBS has been quenched.[1]
-
-
Dilution:
-
Dilute the reaction mixture with an equal volume of the organic solvent used in the reaction (e.g., dichloromethane, ethyl acetate).
-
-
Aqueous Extraction:
-
Transfer the diluted mixture to a separatory funnel.
-
Wash 1 (Water): Add an equal volume of deionized water, gently shake, and separate the layers.
-
Wash 2 (Saturated NaHCO₃): Add an equal volume of saturated sodium bicarbonate solution to the organic layer, shake, and separate the layers. This wash is particularly effective for removing the acidic succinimide.[1]
-
Wash 3 (Brine): Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to remove residual water.[1]
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Protocol 2: Removal of Succinimide by Precipitation/Filtration
This method is effective when the reaction is performed in a solvent in which succinimide is poorly soluble (e.g., carbon tetrachloride, chloroform, or diethyl ether).
-
Cooling:
-
Once the reaction is complete, cool the reaction mixture in an ice bath for approximately 30 minutes to further decrease the solubility of succinimide.
-
-
Filtration:
-
Set up a Büchner or Hirsch funnel for vacuum filtration.
-
Pour the cold reaction mixture through the filter paper to collect the precipitated succinimide.
-
-
Washing:
-
Wash the collected solid with a small amount of the cold reaction solvent to recover any product that may have been occluded.
-
-
Concentration:
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to obtain the crude product, which will require further purification.
-
Protocol 3: Purification by Flash Column Chromatography
This protocol is a general guideline for separating a product from the more polar succinimide.
-
Sample Preparation:
-
After an initial workup (e.g., aqueous wash to remove the bulk of the succinimide), concentrate the crude product.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) for TLC analysis.
-
-
TLC Analysis and Solvent System Selection:
-
Develop a TLC system to achieve good separation between your product and succinimide. A common eluent system is a mixture of hexane and ethyl acetate.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 and show a clear separation from the succinimide spot (which will likely be near the baseline).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and adding this to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Concentration:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
References
Validation & Comparative
Comparative FTIR Analysis of Heterocyclic Compounds Synthesized from 2-Bromo-5-methoxybenzyl Bromide and Alternative Precursors
A detailed guide for researchers, scientists, and drug development professionals on the characterization of synthesized heterocyclic compounds using Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides a comparative analysis of compounds derived from 2-Bromo-5-methoxybenzyl bromide versus those from alternative synthetic routes, supported by experimental data and detailed protocols.
This guide delves into the FTIR analysis of heterocyclic compounds, focusing on a comparative study of molecules synthesized from this compound and analogous structures prepared via alternative pathways. The differentiation and characterization of these compounds are crucial for quality control, reaction monitoring, and the elucidation of structure-activity relationships in drug discovery and development.
Comparison of Spectral Data
The following table summarizes the characteristic FTIR absorption bands for two representative compounds: 4-((2-bromo-5-methoxybenzyl)oxy)-6-methyl-2H-pyran-2-one , synthesized from this compound, and a structurally related aminocoumarin, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one , synthesized from 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine. This comparison highlights the key spectral differences arising from the distinct functional groups present in each molecule.
| Functional Group | 4-((2-bromo-5-methoxybenzyl)oxy)-6-methyl-2H-pyran-2-one (Expected Peaks) | 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one (Observed Peaks)[1] |
| N-H Stretch | - | 3344 cm⁻¹ |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | 3083 cm⁻¹ |
| Aliphatic C-H Stretch | ~2950-2850 cm⁻¹ | 2940, 2845 cm⁻¹ |
| C=O Stretch (Lactone) | ~1720 cm⁻¹ | 1681 cm⁻¹ |
| C=C Stretch (Aromatic/Olefinic) | ~1600-1450 cm⁻¹ | 1607 cm⁻¹ |
| NO₂ Stretch (Asymmetric) | - | 1515 cm⁻¹ |
| NO₂ Stretch (Symmetric) | - | 1335 cm⁻¹ |
| C-O-C Stretch (Ether) | ~1250 cm⁻¹ (aromatic), ~1050 cm⁻¹ (aliphatic) | 1176, 1026 cm⁻¹ |
| C-N Stretch | - | Not explicitly assigned |
| C-Br Stretch | ~600-500 cm⁻¹ | - |
Experimental Protocols
Synthesis of 4-((2-bromo-5-methoxybenzyl)oxy)-6-methyl-2H-pyran-2-one (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of the target compound via Williamson ether synthesis.
-
Deprotonation of 4-hydroxy-6-methyl-2H-pyran-2-one: To a solution of 4-hydroxy-6-methyl-2H-pyran-2-one (1 equivalent) in a suitable aprotic solvent such as DMF or acetone, is added a base like potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature for 30 minutes.
-
Addition of Benzyl Bromide: this compound (1.1 equivalents) is added to the reaction mixture.
-
Reaction: The reaction mixture is heated to 60-80 °C and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 4-((2-bromo-5-methoxybenzyl)oxy)-6-methyl-2H-pyran-2-one.
Synthesis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one[1]
-
Reaction Setup: A solution of 4-chloro-3-nitrocoumarin (1 g, 4.4 mmol) and (4-methoxyphenyl)methanamine (0.55 g, 4.4 mmol) in ethyl acetate (10 ml) is prepared.
-
Addition of Base: Triethylamine (1 ml, 7.2 mmol) is added to the solution.
-
Reflux: The reaction mixture is refluxed for 3 hours, with the reaction progress monitored by TLC.
-
Isolation: After cooling, the precipitated solid is filtered off and washed with ethyl acetate and water to yield the target product, 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one.
FTIR Spectroscopy Protocol
The following is a standard protocol for acquiring the FTIR spectrum of a solid sample using the KBr pellet method.
-
Sample Preparation: 1-2 mg of the synthesized compound is thoroughly ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: The powder is transferred to a pellet-pressing die. A pressure of 8-10 tons is applied using a hydraulic press to form a thin, transparent or translucent pellet.
-
Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference. A background spectrum is collected with an empty sample compartment.
-
Data Acquisition: The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Visualizing the Synthetic and Analytical Workflow
The following diagrams illustrate the logical flow of the synthesis and analysis processes.
Caption: Synthetic pathways for the target compound and an alternative aminocoumarin.
References
A Comparative Guide to the Synthesis of 2-Bromo-5-Methoxy Substituted Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways with Supporting Experimental Data
The synthesis of 2-bromo-5-methoxy substituted aromatic compounds is a critical step in the development of a wide array of pharmaceuticals and fine chemicals. The strategic placement of the bromo and methoxy groups on the aromatic ring provides a versatile scaffold for further molecular elaboration through various cross-coupling reactions and other transformations. This guide offers a comprehensive comparison of validated synthetic pathways to key 2-bromo-5-methoxy substituted building blocks: 2-bromo-5-methoxybenzoic acid, 2-bromo-5-methoxyaniline, and 2-bromo-5-methoxytoluene. The following sections provide a detailed analysis of common synthetic routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Pathways
The synthesis of these target compounds primarily relies on the electrophilic bromination of the corresponding 3-methoxy substituted precursors. The methoxy group is a strong activating group and directs electrophilic substitution to the ortho and para positions. In the case of 3-substituted methoxy aromatics, the 2-position (ortho to the substituent and para to the methoxy group) is often the major product. However, the choice of brominating agent, solvent, and reaction conditions can significantly influence the yield, purity, and regioselectivity of the reaction.
Synthesis of 2-Bromo-5-Methoxybenzoic Acid
Several methods have been reported for the synthesis of 2-bromo-5-methoxybenzoic acid, starting from 3-methoxybenzoic acid. A comparison of the most common approaches is summarized in the table below.
| Method | Brominating Agent(s) | Solvent(s) | Catalyst/Additive(s) | Reaction Time | Yield (%) | Purity (%) |
| Method A | Alkali Metal Bromide & Bromate | Organic Acid | - | - | 85 | >99.0 |
| Method B | Bromine (Br₂) | Acetic Acid, Water | - | - | 79 | - |
| Method C | N-Bromosuccinimide (NBS) | Halogenated Hydrocarbon | Initiator, Cocatalyst, H₂SO₄ | 3 h | 92.7-93.4 | 99.1-99.2 |
| Method D | Dibromohydantoin | Dichloromethane | H₂SO₄, Red Phosphorus, KBrO₃ | 3 h | 93.6 | 99.4 |
| Method E | Oxidation of 2-bromo-5-methoxybenzaldehyde | Sodium Chlorite (NaClO₂) | 2-methyl-2-butene, NaH₂PO₄ | 1 h | quant. | - |
Key Observations:
-
Methods utilizing N-bromosuccinimide (Method C) and dibromohydantoin (Method D) in the presence of sulfuric acid and other additives demonstrate high yields and purities, with relatively short reaction times.
-
The use of elemental bromine (Method B) provides a good yield, though the handling of liquid bromine requires caution.
-
Oxidation of the corresponding aldehyde (Method E) offers a quantitative yield, providing an alternative route if the aldehyde is readily available.
Synthetic Pathways for 2-Bromo-5-Methoxybenzoic Acid
Caption: Synthetic routes to 2-bromo-5-methoxybenzoic acid.
Synthesis of 2-Bromo-5-Methoxyaniline
The synthesis of 2-bromo-5-methoxyaniline typically starts from 3-methoxyaniline. The strong activation by both the amino and methoxy groups makes this transformation facile, though control of regioselectivity and prevention of over-bromination are key considerations.
| Method | Brominating Agent | Solvent(s) | Catalyst/Additive(s) | Reaction Time | Yield (%) | Purity (%) |
| Method F | NBS | Acetonitrile | Ammonium Acetate | - | High | - |
| Method G | Br₂ | Acetic Acid | Zn dust, Iodine | 5 h | - | - |
Key Observations:
-
N-Bromosuccinimide in the presence of a catalytic amount of ammonium acetate (Method F) is reported to be a rapid, regioselective, and high-yielding method for the monobromination of anilines.
Synthetic Pathway for 2-Bromo-5-Methoxyaniline
Caption: Synthetic routes to 2-bromo-5-methoxyaniline.
Synthesis of 2-Bromo-5-Methoxytoluene
2-Bromo-5-methoxytoluene can be prepared from 3-methylanisole (3-methoxytoluene). The methyl group is less activating than an amino or carboxyl group, which may require slightly different reaction conditions.
| Method | Brominating Agent | Solvent(s) | Catalyst/Additive(s) | Reaction Time | Yield (%) | Purity (%) |
| Method H | Br₂ | Acetic Acid | - | 11 h | - | - |
| Method I | NBS | Cyclohexane | AIBN | 15 min | - | - |
Key Observations:
-
Direct bromination with bromine in acetic acid (Method H) is a feasible route, though it may require elevated temperatures and longer reaction times.[2]
-
A one-pot reaction using N-bromosuccinimide (NBS) with a radical initiator like AIBN (Method I) has been described for the synthesis of the corresponding benzyl bromide, which proceeds through the formation of 2-bromo-5-methoxytoluene. This suggests that NBS can be an effective brominating agent for this substrate.
Synthetic Pathway for 2-Bromo-5-Methoxytoluene
Caption: Synthetic routes to 2-bromo-5-methoxytoluene.
Experimental Protocols
Method C: Synthesis of 2-Bromo-5-Methoxybenzoic Acid using NBS
Procedure: To a solution of 3-methoxybenzoic acid (15.2 g, 0.1 mol) in 75 g of dichloromethane, 30 mL of concentrated sulfuric acid, 1.19 g (0.01 mol) of potassium bromide, and 1.23 g (0.01 mol) of red phosphorus are sequentially added in a 500 mL four-neck flask. With stirring, 26.7 g (0.15 mol) of N-bromosuccinimide is added at 25 °C. The reaction temperature is maintained at 25-30 °C for 3 hours. The reaction progress is monitored by HPLC. Upon completion, the reaction mixture is poured into 200 g of ice water to quench the reaction. The dichloromethane is removed under reduced pressure. The resulting solid is filtered and recrystallized from 65 mL of ethanol to afford 21.57 g of 2-bromo-5-methoxybenzoic acid.[3]
Yield: 93.4%[3] Purity: 99.1%[3]
Method D: Synthesis of 2-Bromo-5-Methoxybenzoic Acid using Dibromohydantoin
Procedure: In a 500 mL four-neck flask, 15.2 g (0.1 mol) of m-methoxybenzoic acid, 80 g of dichloromethane, 25 mL of concentrated sulfuric acid, 1.67 g (0.01 mol) of potassium bromate, and 1.23 g (0.01 mol) of red phosphorus are sequentially added. While stirring, 42.9 g (0.15 mol) of dibromohydantoin is added at 25 °C. The reaction is maintained at 25-30 °C for 3 hours. The reaction is monitored by HPLC. After completion, the reaction mixture is poured into 200 g of ice water. The dichloromethane is recovered under reduced pressure. The solid is filtered and recrystallized from 70 mL of ethanol to yield 21.62 g of 2-bromo-5-methoxybenzoic acid.[3]
Yield: 93.6%[3] Purity: 99.4%[3]
Method E: Synthesis of 2-Bromo-5-Methoxybenzoic Acid by Oxidation
Procedure: To a round-bottom flask containing 2-bromo-5-methoxybenzaldehyde (548 mg, 2.5 mmol) is added tert-butyl alcohol (30 mL), 2-methyl-2-butene (6 mL), and THF (30 mL). A solution of NaClO₂ (811 mg, 7.1 mmol) and NaH₂PO₄ (2.14 g, 14 mmol) in water is added dropwise over 10 minutes. The mixture is stirred for 1 hour at room temperature. The organic solvents are removed under reduced pressure. The aqueous residue is acidified to pH 2 with 2M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure to give 616 mg of 2-bromo-5-methoxybenzoic acid as a white solid.[1]
Yield: Quantitative[1]
Conclusion
The synthesis of 2-bromo-5-methoxy substituted aromatic compounds can be achieved through various efficient methods. For the preparation of 2-bromo-5-methoxybenzoic acid, bromination using N-bromosuccinimide or dibromohydantoin in the presence of strong acid offers high yields and purities. For the synthesis of 2-bromo-5-methoxyaniline and 2-bromo-5-methoxytoluene, methods employing N-bromosuccinimide appear to be promising alternatives to traditional bromination with elemental bromine, offering milder reaction conditions and potentially higher regioselectivity. The choice of the optimal synthetic pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions for their synthetic endeavors.
References
The Promising Biological Activities of Compounds Derived from 2-Bromo-5-methoxybenzyl Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in the biological activities of synthetic compounds. Among these, derivatives of 2-Bromo-5-methoxybenzyl bromide have emerged as a versatile scaffold for the development of new molecules with potential applications in oncology, infectious diseases, and inflammatory conditions. This guide provides an objective comparison of the biological activities of various compounds derived from or structurally related to this compound, supported by experimental data and detailed methodologies to aid in future research and development.
Anticancer Activity: A Primary Focus
Several studies have highlighted the potential of derivatives incorporating the 2-bromo-5-methoxybenzyl moiety as cytotoxic agents against various cancer cell lines.
One notable example is 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione , which has demonstrated selective cytotoxic and genotoxic activities against the NCI-H292 human lung carcinoma cell line[1]. This highlights the potential of this scaffold in developing targeted anticancer therapies.
Furthermore, broader studies on related structures underscore the importance of the bromo and methoxy substitutions. For instance, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides, which share structural similarities, have shown potent cytotoxic effects, particularly against the human breast adenocarcinoma MCF7 cell line[2][3]. These compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization[2]. Chalcone derivatives incorporating a bromo-methoxy-substituted ring have also been synthesized and evaluated for their anticancer activity, with one such derivative showing moderate activity against the MCF-7 breast cancer cell line[4].
Comparative Anticancer Activity Data
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Thiazolidinedione | 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione | NCI-H292 (Lung Carcinoma) | Data not specified in abstract | [1] |
| Sulfonamide | N-(5-methoxyphenyl) methoxybenzenesulphonamide derivatives | MCF7 (Breast Adenocarcinoma), HeLa, HT-29 | Sub-micromolar to nanomolar range for potent compounds | [2][3] |
| Chalcone | 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast Cancer) | 42.19 µg/mL | [4] |
| Sulfonamide Glycinamide | Substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide | MDA-MB-231 (Breast), HEP-G2 (Liver), U87MG (Glioblastoma) | Comparable or superior to gemcitabine for some derivatives | [5] |
Antimicrobial and Anti-inflammatory Potential
Beyond cancer, the 2-bromo-5-methoxybenzyl scaffold is a promising starting point for the development of novel antimicrobial and anti-inflammatory agents.
Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have revealed significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) in the range of 2.5–5.0 mg/mL[6][7]. These compounds also exhibited potent in vitro anti-inflammatory activity, with IC50 values for protease inhibition being significantly lower (0.04–0.07 mg/mL) than the standard drug, acetylsalicylic acid (0.4051 ± 0.0026 mg/mL)[6][7].
Additionally, synthetic benzyl bromide derivatives, in general, have been shown to possess strong antibacterial and antifungal properties[8]. For example, certain benzyl bromides demonstrated significant activity against Staphylococcus aureus, Streptococcus pyogenes, and various Candida species[8]. The structural features of this compound suggest that its derivatives could also exhibit a broad spectrum of antimicrobial activity.
Comparative Antimicrobial and Anti-inflammatory Activity Data
| Compound Class | Biological Activity | Organism/Target | MIC/IC50 Value | Reference |
| Benzamide | Antibacterial | Gram-positive bacteria | 2.5–5.0 mg/mL | [6][7] |
| Benzamide | Anti-inflammatory | Protease Inhibition | 0.04–0.07 mg/mL | [6][7] |
| Benzyl Bromide | Antibacterial & Antifungal | Various bacteria and fungi | MICs as low as 0.25 mg/mL against C. albicans for some derivatives | [8] |
| Benzoxazole | Antibacterial & Antifungal | Gram-positive & Gram-negative bacteria, Candida species | MICs ranging from 3.12 to 200 µg/mL | [9][10] |
Enzyme Inhibition: A Potential Mechanism of Action
The biological activities of compounds derived from this compound may be attributed to their ability to inhibit specific enzymes. For instance, coumarin derivatives, which can be synthesized from precursors related to the topic compound, have shown inhibitory activity against angiotensin-I-converting enzyme (ACE), with IC50 values in the micromolar range[11]. Phenolic compounds, a broad class that includes derivatives of our starting material, are known to inhibit various enzymes linked to human diseases, including cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key enzymes in the inflammatory pathway[12]. The search for novel enzyme inhibitors is a vibrant area of drug discovery, and the 2-bromo-5-methoxybenzyl scaffold offers a promising starting point for generating new candidate molecules.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below.
Synthesis of Derivatives
A general approach to synthesizing derivatives from this compound involves nucleophilic substitution at the benzylic bromide position.
General Procedure for Nucleophilic Substitution:
-
Dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., potassium carbonate, triethylamine; 1.5-2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Path Forward
To conceptualize the workflow from synthesis to biological evaluation, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.
Caption: Step-by-step workflow of the MTT assay for determining cytotoxic effects.
Conclusion
The derivatives of this compound represent a promising and versatile scaffold for the development of new therapeutic agents. The existing data strongly suggests potential for creating potent anticancer, antimicrobial, and anti-inflammatory compounds. This guide provides a foundational comparison and detailed protocols to encourage and facilitate further research in this exciting area of medicinal chemistry. Future work should focus on synthesizing a broader library of derivatives and conducting extensive structure-activity relationship (SAR) studies to optimize their biological activities and selectivity.
References
- 1. Correction to: Selective cytotoxic and genotoxic activities of 5-(2-bromo-5- methoxybenzylidene)-thiazolidine-2,4-dione against NCI-H292 human lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. esisresearch.org [esisresearch.org]
- 10. researchgate.net [researchgate.net]
- 11. Angiotensin-I-Converting Enzyme Inhibitory Activity of Coumarins from Angelica decursiva | MDPI [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Spectroscopic Comparison of 2-Bromo-5-methoxybenzyl Bromide Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of synthesized molecules. This guide provides a comparative analysis of the spectroscopic properties of 2-Bromo-5-methoxybenzyl bromide and its structural isomers. Due to the limited availability of complete experimental datasets for all isomers, this guide combines available data with predicted spectroscopic features based on closely related compounds to facilitate isomer differentiation.
Spectroscopic Data Summary
The following table summarizes the available and predicted spectroscopic data for this compound and its key isomers. The differentiation of these isomers relies on subtle but significant differences in their NMR, IR, and mass spectra, which arise from the varied positions of the bromo and methoxy substituents on the benzene ring.
| Isomer | Structure | Key ¹H NMR Data (Predicted/Observed) | Key ¹³C NMR Data (Predicted/Observed) | Key IR Data (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | -CH₂Br: ~4.5-4.7 ppm (s)-OCH₃: ~3.8 ppm (s)Aromatic protons with distinct splitting patterns. | -CH₂Br: ~32-35 ppm-OCH₃: ~55-56 ppmAromatic carbons: ~110-160 ppm | C-Br stretch: ~600-700C-O stretch (ether): ~1250-1300Aromatic C=C stretch: ~1400-1600 | M⁺ peaks at m/z 278, 280, 282 (due to Br isotopes) | |
| 3-Bromo-4-methoxybenzyl bromide | -CH₂Br: ~4.4-4.6 ppm (s)-OCH₃: ~3.9 ppm (s)Aromatic protons will show a different splitting pattern compared to the 2,5-isomer. | -CH₂Br: ~33-36 ppm-OCH₃: ~56-57 ppmAromatic carbons: ~110-158 ppm | Similar to the 2,5-isomer with potential minor shifts in fingerprint region. | M⁺ peaks at m/z 278, 280, 282 | |
| 4-Bromo-3-methoxybenzyl bromide | -CH₂Br: ~4.4-4.6 ppm (s)-OCH₃: ~3.9 ppm (s)Distinct aromatic proton signals and couplings. | -CH₂Br: ~33-36 ppm-OCH₃: ~56-57 ppmAromatic carbons: ~110-158 ppm | Similar to the 2,5-isomer with potential minor shifts in fingerprint region. | M⁺ peaks at m/z 278, 280, 282 | |
| 5-Bromo-2-methoxybenzyl bromide | -CH₂Br: ~4.6-4.8 ppm (s)-OCH₃: ~3.8 ppm (s)Aromatic proton shifts influenced by ortho-methoxy group. | -CH₂Br: ~30-33 ppm-OCH₃: ~55-56 ppmAromatic carbons: ~112-157 ppm | Similar to the 2,5-isomer with potential minor shifts in fingerprint region. | M⁺ peaks at m/z 278, 280, 282 |
Note: Some of the data presented is based on predictive analysis from related compounds due to the absence of publicly available experimental spectra for all isomers.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-5 seconds to ensure accurate integration.
-
¹³C NMR Acquisition: Spectra are acquired on the same instrument, typically with a spectral width of 0-220 ppm. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Spectrum Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample (around 1 mg/mL) is prepared in a volatile solvent like methanol or acetonitrile.
-
Ionization: Electron Ionization (EI) is a common method for these types of compounds. The sample is introduced into the ion source and bombarded with a 70 eV electron beam, causing ionization and fragmentation. The resulting mass-to-charge ratio of the ions is analyzed. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern.
Visualizing the Differentiation Workflow
The following diagrams illustrate the logical workflow for distinguishing between the isomers of bromo-methoxybenzyl bromide using spectroscopic methods.
Catalyst Efficiency in Coupling Reactions with 2-Bromo-5-methoxybenzyl Bromide: A Comparative Guide
For researchers and professionals in drug development and synthetic chemistry, the efficient formation of carbon-carbon and carbon-nitrogen bonds is a cornerstone of molecular construction. The substrate 2-Bromo-5-methoxybenzyl bromide presents a unique challenge and opportunity due to its dual reactive sites: a benzylic bromide and an aryl bromide. The selection of an appropriate catalyst is paramount to controlling selectivity and achieving high yields in coupling reactions. This guide provides a comparative analysis of different catalytic systems for key coupling reactions involving this substrate and its close analogs, supported by experimental data.
Performance Comparison of Catalytic Systems
The efficiency of various palladium-based catalytic systems in coupling reactions is highly dependent on the reaction type, ligands, bases, and reaction conditions. Below is a summary of quantitative data from studies on this compound and its close structural analog, 2-bromobenzyl bromide.
| Reaction Type | Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| Heck (intramolecular) | Olefin from this compound | Pd(OAc)₂ (catalyst), TBAB (additive) | KOAc | DMF | 100 | 2 h | up to 86[1] |
| Suzuki-Miyaura | 2-Bromobenzyl bromide (analog) | Pd(OAc)₂ (5 mol%), JohnPhos (10 mol%) | K₂CO₃ | DMF | 140 | 20 min | 50[1] |
| Suzuki-Miyaura | 2-Bromobenzyl bromide (analog) | PdCl₂(dppf)·CH₂Cl₂ (2 mol%) | Cs₂CO₃ | THF/H₂O (10:1) | 77 | Not Specified | 82-87[2] |
Note: Data for Suzuki-Miyaura coupling was obtained using the close structural analog 2-bromobenzyl bromide to provide a comparative baseline due to the limited availability of data for this compound in this specific reaction type.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following is a representative protocol for the intramolecular Heck reaction, a key transformation for which data on a derivative of this compound is available.
Protocol: Intramolecular Heck Reaction
This protocol is based on the synthesis of an eight-membered naphthoxocine compound where the olefin precursor is generated from this compound.[1]
Objective: To effect an intramolecular carbon-carbon bond formation via a Heck reaction.
Materials:
-
Olefin precursor derived from this compound
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Potassium Acetate (KOAc)
-
Tetrabutylammonium Bromide (TBAB)
-
N,N-Dimethylformamide (DMF), dry
Procedure:
-
To a solution of the olefin precursor in dry DMF, add potassium acetate (KOAc) as the base and a catalytic amount of Palladium(II) Acetate (Pd(OAc)₂).
-
Add Tetrabutylammonium Bromide (TBAB) as a phase-transfer additive.
-
Heat the reaction mixture to 100 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield the desired cyclized product.
Visualizing the Workflow
A generalized workflow for a palladium-catalyzed cross-coupling reaction provides a clear overview of the process from setup to product isolation.
Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of a cross-coupling reaction, such as the Heck reaction, illustrates the logical sequence of steps the catalyst undergoes to facilitate the bond formation.
Caption: Simplified catalytic cycle for the Heck reaction.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-methoxybenzyl Bromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-5-methoxybenzyl bromide (CAS No. 19614-12-1), a corrosive solid commonly used in organic synthesis. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Safety and Hazard Information
This compound is classified as a hazardous substance requiring careful handling. The following table summarizes its key hazard information as identified in safety data sheets (SDS).[1][2]
| Hazard Category | GHS Classification | Hazard Statement | Pictogram | Signal Word |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals | Corrosion | Danger |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage | Corrosion | Danger |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Corrosion | Danger |
Personal Protective Equipment (PPE)
Before handling this compound, it is mandatory to wear appropriate personal protective equipment to minimize exposure and prevent chemical burns.
-
Eye Protection: Chemical safety goggles and a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust, use a P3 (EN 143) respirator cartridge.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure personnel safety.
-
Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be corrosive-resistant.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Ensure the waste container is kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".
-
-
Spill Management:
-
In the event of a spill, prevent dust formation.[1]
-
Carefully sweep or scoop up the spilled material and place it into the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate all tools and surfaces.
-
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant. This must be done in accordance with all local, state, and federal regulations.
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-5-methoxybenzyl bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-5-methoxybenzyl bromide (CAS No: 19614-12-1). Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Classification
This compound is classified as a corrosive material that can cause severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation. Short exposure could lead to serious temporary or moderate residual injury.[1]
Signal Word: Danger
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.[2]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this chemical. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield. Conforming to EN 166 (EU) or NIOSH (US). | Protects against splashes, dust, and direct contact with the corrosive material. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, inspected before use). A lab coat or chemical-resistant apron. | Prevents skin contact, which can cause severe burns. |
| Respiratory Protection | A NIOSH-approved respirator with a P3 (EN 143) cartridge is recommended, especially where dust or aerosols may be generated. Use in a well-ventilated area, preferably a chemical fume hood.[1] | Minimizes the inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Work in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[1]
-
Before starting, inspect all PPE for integrity. Don the required PPE as specified in the table above.
2. Handling:
-
Avoid the formation of dust and aerosols during handling.[1]
-
Measure and dispense the chemical carefully. Use appropriate tools (e.g., spatula, weighing paper) to avoid direct contact.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the material.[3]
3. In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled, and closed container for disposal.[1]
-
Do not let the product enter drains.[1]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials in a designated, labeled hazardous waste container. The container must be kept tightly closed and stored in a cool, dry, well-ventilated area away from incompatible materials.
-
Contaminated PPE: Disposable gloves, lab coats, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.
-
Disposal Method: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
